2-(2,5-Dimethoxybenzoyl)pyridine
Description
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-6-7-13(18-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUZWWABOJAYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357358 | |
| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64306-56-5 | |
| Record name | 2-(2,5-DIMETHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2,5-Dimethoxybenzoyl)pyridine (CAS No. 64306-56-5). This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction and Core Molecular Attributes
This compound is an aromatic ketone featuring a pyridine ring linked to a 2,5-dimethoxybenzoyl group via a carbonyl bridge. This unique structural arrangement, combining an electron-deficient pyridine moiety with an electron-rich dimethoxybenzene ring, imparts a distinct profile of reactivity and potential for biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, while the methoxy groups on the benzoyl ring influence the molecule's conformation and electronic properties.
The core attributes of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 64306-56-5 | |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | Calculated |
| Synonyms | (2,5-dimethoxyphenyl)(pyridin-2-yl)methanone |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data (Predicted and Inferred)
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of its constituent functional groups, the following spectroscopic signatures can be anticipated:
¹H NMR Spectroscopy:
-
Pyridine Protons: Four distinct signals in the aromatic region, typically downfield due to the electron-withdrawing effect of the nitrogen atom. The proton ortho to the nitrogen and the carbonyl group would be the most deshielded.
-
Benzoyl Protons: Three signals in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy groups.
-
Methoxy Protons: Two sharp singlets in the upfield region, each integrating to three protons.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A characteristic signal in the downfield region, typically around 190-200 ppm.
-
Pyridine Carbons: Five distinct signals, with the carbon attached to the carbonyl group and the carbons ortho and para to the nitrogen atom being the most deshielded.
-
Benzoyl Carbons: Six signals for the aromatic carbons, with the carbons bearing the methoxy groups showing upfield shifts compared to unsubstituted benzene. The ipso-carbon attached to the carbonyl group will also be significantly deshielded.
-
Methoxy Carbons: Two signals in the aliphatic region.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of an aryl ketone, typically in the range of 1650-1670 cm⁻¹.
-
C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups.
-
Aromatic C-H and C=C Stretches: Multiple bands in the fingerprint region and above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 243.26).
-
Fragmentation Pattern: Characteristic fragments arising from the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of methoxy groups.
Synthesis of this compound
Proposed Synthetic Pathway: Grignard Reaction
A common and effective method for the synthesis of unsymmetrical ketones is the reaction of a Grignard reagent with an acyl chloride or an ester. In this case, 2-pyridylmagnesium bromide can be reacted with 2,5-dimethoxybenzoyl chloride.
Caption: Proposed Grignard synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of 2,5-Dimethoxybenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2,5-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Grignard Reaction and Synthesis of this compound
-
In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-bromopyridine (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings while stirring. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional components: the pyridine ring, the ketone carbonyl group, and the dimethoxy-substituted benzene ring.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt and can act as a ligand in coordination chemistry.
-
Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of imines and other carbonyl derivatives.
-
Aromatic Rings: Both the pyridine and the dimethoxybenzene rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The electron-rich dimethoxybenzene ring is activated towards electrophilic substitution, with the positions ortho and para to the methoxy groups being the most reactive.
Potential Applications in Drug Discovery and Materials Science
While specific applications for this compound are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds and functional materials.
-
Medicinal Chemistry: The pyridine core is a common scaffold in many pharmaceutical agents. Substituted benzophenones and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of a pyridine and a dimethoxybenzoyl moiety in this molecule makes it an interesting candidate for screening in various biological assays.
-
Materials Science: Pyridine-containing compounds are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring provides a coordination site for metal ions, and the overall shape and electronic properties of the ligand can influence the structure and function of the resulting material.
Safety and Handling
Conclusion
This compound is a molecule with significant potential for further investigation in both medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies. A thorough experimental characterization of its physicochemical and spectroscopic properties would be a valuable contribution to the chemical community. The structural features of this compound suggest that it could serve as a versatile building block for the development of novel therapeutic agents and functional materials.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-(2,5-Dimethoxybenzoyl)pyridine
Introduction
2-(2,5-Dimethoxybenzoyl)pyridine is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structure combines a pyridine ring, a ketone linker, and a dimethoxy-substituted benzene ring. The accurate characterization of such molecules is paramount for confirming their identity, purity, and structure, which are critical steps in any research and development pipeline. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected IR, ¹H NMR, ¹³C NMR, and mass spectra of this compound, offering insights into the interpretation of these data.
Molecular Structure and Spectroscopic Correlation
The key to understanding the spectroscopic data of this compound lies in dissecting its molecular structure into its constituent parts and understanding how they influence the overall spectra.
Caption: Molecular structure of this compound highlighting the key functional groups.
Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic ketone is characterized by a strong absorption band for the carbonyl (C=O) group. The position of this band is sensitive to the electronic environment. Conjugation with an aromatic ring typically lowers the stretching frequency.[1][2]
Predicted IR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (methoxy groups) |
| ~1670-1685 | Strong | C=O stretch (aromatic ketone)[3] |
| ~1600, 1580, 1470 | Medium-Weak | Aromatic C=C ring stretching |
| ~1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ethers) |
| ~1050-1000 | Medium | Symmetric C-O-C stretch (aryl ethers) |
The carbonyl stretch is expected to be a prominent feature in the spectrum. The presence of two aromatic rings conjugated with the ketone will likely place this absorption in the lower end of the typical range for aromatic ketones.[1][4] The strong bands corresponding to the C-O-C stretching of the methoxy groups are also diagnostic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the pyridine and the dimethoxybenzoyl rings. The chemical shifts will be influenced by the electronegativity of the nitrogen atom in the pyridine ring and the electron-donating methoxy groups on the benzoyl ring.
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-6 (Pyridine) |
| ~8.0 | t | 1H | H-4 (Pyridine) |
| ~7.8 | d | 1H | H-3 (Pyridine) |
| ~7.5 | t | 1H | H-5 (Pyridine) |
| ~7.2 | d | 1H | H-6' (Benzoyl) |
| ~7.0 | dd | 1H | H-4' (Benzoyl) |
| ~6.9 | d | 1H | H-3' (Benzoyl) |
| ~3.8 | s | 3H | OCH₃ |
| ~3.7 | s | 3H | OCH₃ |
The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom. The H-6 proton, being ortho to the nitrogen, will be the most downfield.[5] The protons on the dimethoxybenzoyl ring will be influenced by the ortho and para directing methoxy groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon will have a characteristic downfield chemical shift.
Predicted ¹³C NMR Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~155 | C-2 (Pyridine) |
| ~153 | C-2', C-5' (Benzoyl) |
| ~149 | C-6 (Pyridine) |
| ~137 | C-4 (Pyridine) |
| ~130 | C-1' (Benzoyl) |
| ~127 | C-3 (Pyridine) |
| ~125 | C-5 (Pyridine) |
| ~120 | C-6' (Benzoyl) |
| ~115 | C-4' (Benzoyl) |
| ~113 | C-3' (Benzoyl) |
| ~56 | OCH₃ |
| ~55 | OCH₃ |
The chemical shift of the carbonyl carbon is expected in the typical range for aromatic ketones. The carbons of the pyridine ring will show characteristic shifts, with C2 and C6 being the most deshielded.[6] The methoxy-substituted carbons on the benzoyl ring will appear significantly downfield.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) should be observable.
Predicted Mass Spectrum Data for this compound:
| m/z | Interpretation |
| 243 | Molecular ion (M⁺) |
| 135 | [C₇H₇O₂]⁺ (Dimethoxybenzoyl cation) |
| 108 | [C₆H₄N]⁺ (Pyridyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridine radical cation) |
The fragmentation pattern of aromatic ketones often involves cleavage at the bonds adjacent to the carbonyl group.[7][8] The most likely fragmentation pathway for this compound would be the cleavage of the C-C bond between the carbonyl group and the pyridine ring, or between the carbonyl group and the benzoyl ring, leading to the formation of the corresponding acylium ions.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Synthesis of this compound (Illustrative)
A plausible synthetic route would involve a Friedel-Crafts acylation or a related cross-coupling reaction. For instance, one could envision the reaction of 2-cyanopyridine with a Grignard reagent derived from 1-bromo-2,5-dimethoxybenzene, followed by hydrolysis.
Caption: A plausible synthetic workflow for this compound.
Spectroscopic Sample Preparation and Analysis
Caption: General experimental workflow for spectroscopic analysis.
1. Infrared (IR) Spectroscopy Protocol:
-
Ensure the sample is free of solvent.
-
Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Process the data to identify the key functional group frequencies.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
3. Mass Spectrometry (MS) Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
References
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PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Loba Chemie. (n.d.). 2-BENZOYLPYRIDINE. Retrieved from [Link]
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PubChem. (n.d.). 2',5'-Dimethoxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US5466800A - Process for the preparation of 2,5-disubstituted pyridines.
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ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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ScienceDirect. (n.d.). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Retrieved from [Link]
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ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]
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CNKI. (n.d.). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Retrieved from [Link]
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Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2',5'-Dimethoxyacetophenone, 25g, Each. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
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Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]
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SpectraBase. (n.d.). Pyridine. Retrieved from [Link]
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Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]
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SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2,5-Dimethoxybenzoyl)pyridine
This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-(2,5-Dimethoxybenzoyl)pyridine, a key heterocyclic ketone of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural elucidation and analytical characterization of this molecule.
Introduction: The Significance of this compound
This compound belongs to the class of aromatic ketones containing a pyridine ring, a versatile scaffold in medicinal chemistry and materials science. The unique arrangement of the dimethoxy-substituted benzoyl group and the pyridine moiety imparts specific electronic and steric properties, making its unambiguous structural confirmation paramount for any research and development endeavor. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of this characterization, providing detailed insights into the molecular architecture and purity of the compound. This guide will delve into the principles, methodologies, and expected data for the comprehensive analysis of this target molecule.
Foundational Principles of Spectroscopic Analysis
A robust analytical workflow is critical for the definitive characterization of a novel or synthesized compound. For a molecule like this compound, a combination of NMR and mass spectrometry provides orthogonal and complementary information, leading to a high-confidence structural assignment.
Caption: Workflow for the synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
2. Instrument Setup and Data Acquisition:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons on the pyridine and dimethoxybenzoyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the pyridine nitrogen, as well as the electron-donating effect of the methoxy groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' (Pyridine) | 8.60 - 8.70 | dd | ~4.8, 1.8 |
| H-4' (Pyridine) | 7.80 - 7.90 | td | ~7.7, 1.8 |
| H-3' (Pyridine) | 7.65 - 7.75 | d | ~7.7 |
| H-5' (Pyridine) | 7.40 - 7.50 | ddd | ~7.7, 4.8, 1.2 |
| H-6 (Benzoyl) | 7.25 - 7.35 | d | ~3.0 |
| H-4 (Benzoyl) | 7.05 - 7.15 | dd | ~9.0, 3.0 |
| H-3 (Benzoyl) | 6.90 - 7.00 | d | ~9.0 |
| OCH₃ (C5) | 3.80 - 3.90 | s | - |
| OCH₃ (C2) | 3.70 - 3.80 | s | - |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon is expected to be significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | 194.0 - 196.0 |
| C-2' (Pyridine) | 155.0 - 157.0 |
| C-5 (Benzoyl) | 153.0 - 155.0 |
| C-2 (Benzoyl) | 152.0 - 154.0 |
| C-6' (Pyridine) | 148.0 - 150.0 |
| C-4' (Pyridine) | 136.0 - 138.0 |
| C-1 (Benzoyl) | 130.0 - 132.0 |
| C-3' (Pyridine) | 126.0 - 128.0 |
| C-5' (Pyridine) | 124.0 - 126.0 |
| C-6 (Benzoyl) | 118.0 - 120.0 |
| C-4 (Benzoyl) | 116.0 - 118.0 |
| C-3 (Benzoyl) | 114.0 - 116.0 |
| OCH₃ (C5) | 56.0 - 57.0 |
| OCH₃ (C2) | 55.5 - 56.5 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. Mass spectrometry plays a vital role in pharmaceutical analysis for drug compound identification, quantitative analysis, and impurity detection.[1]
Experimental Protocol: Mass Spectrometry Data Acquisition
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Instrumentation:
-
For molecular weight determination, Electrospray Ionization (ESI) is a soft ionization technique that is often used.
-
For fragmentation analysis, Electron Ionization (EI) is a common technique.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular formula for this compound is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 243 under EI conditions or a protonated molecule ([M+H]⁺) at m/z 244 under ESI conditions.
The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways are proposed below:
Caption: Predicted fragmentation pathway for this compound.
Key Predicted Fragments:
| m/z | Proposed Fragment | Notes |
| 243 | [C₁₄H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 212 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 181 | [M - 2xOCH₃]⁺˙ | Loss of two methoxy radicals |
| 135 | [C₇H₇O₂]⁺ | 2,5-Dimethoxybenzoyl cation |
| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 135 |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Conclusion
The combination of NMR and mass spectrometry provides a powerful and essential toolkit for the unequivocal structural elucidation of this compound. While this guide presents predicted data based on sound chemical principles and analysis of related structures, it is imperative for researchers to obtain experimental data for their specific samples to ensure accurate characterization. The methodologies and expected spectral features outlined herein serve as a robust framework for guiding the analytical workflow and data interpretation for this important class of molecules.
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The Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine: A Technical Guide to a Key Heterocyclic Scaffold
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structural motifs are present in numerous biologically active compounds. This guide, therefore, focuses on a plausible and efficient initial synthetic strategy, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the analytical techniques for the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecular scaffold.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in pharmaceuticals and biologically active compounds.[1][2] Its presence is critical to the function of numerous approved drugs, spanning a wide range of therapeutic areas including infectious diseases, oncology, and neurology.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The 2-benzoylpyridine moiety, in particular, serves as a versatile intermediate in the synthesis of more complex molecular architectures. The incorporation of a dimethoxybenzoyl group introduces additional functionality and potential for diverse biological interactions. This guide will focus on a robust and reproducible method for the synthesis of this compound, a key building block for further chemical exploration.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, this compound, suggests a convergent approach involving the formation of the carbon-carbon bond between the pyridine and benzoyl moieties.
Caption: Retrosynthetic analysis of this compound.
While several synthetic strategies could be envisioned, including Friedel-Crafts acylation, the electron-deficient nature of the pyridine ring makes it a poor substrate for classical electrophilic aromatic substitution.[2] Therefore, a more reliable approach involves the use of an organometallic nucleophile derived from the pyridine ring. A Grignard reaction between a 2-pyridyl Grignard reagent and 2,5-dimethoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol, presents a robust and well-established method for the synthesis of such diaryl ketones.[6][7][8]
Synthesis of Precursors
Synthesis of 2,5-Dimethoxybenzaldehyde
2,5-Dimethoxybenzaldehyde is a key starting material for this synthesis. A common laboratory-scale preparation involves the formylation of 1,4-dimethoxybenzene. One established method is the Reimer-Tiemann reaction of p-methoxyphenol followed by methylation.[1][9]
Reaction Scheme:
-
Formylation: p-Methoxyphenol is reacted with chloroform in the presence of a strong base (e.g., sodium hydroxide) to introduce a formyl group ortho to the hydroxyl group, yielding 2-hydroxy-5-methoxybenzaldehyde.
-
Methylation: The resulting salicylaldehyde derivative is then methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) to yield 2,5-dimethoxybenzaldehyde.[9]
Detailed Synthetic Protocol for this compound
This synthesis is a two-step process starting from 2-bromopyridine and 2,5-dimethoxybenzaldehyde.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromopyridine | 158.00 | 1.58 g | 0.01 |
| Magnesium Turnings | 24.31 | 0.29 g | 0.012 |
| 2,5-Dimethoxybenzaldehyde | 166.17 | 1.66 g | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (0.29 g, 0.012 mol) and a crystal of iodine are placed in the flask.
-
A solution of 2-bromopyridine (1.58 g, 0.01 mol) in anhydrous THF (10 mL) is added to the dropping funnel.
-
A small amount of the 2-bromopyridine solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining 2-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[6]
-
-
Reaction with Aldehyde:
-
A solution of 2,5-dimethoxybenzaldehyde (1.66 g, 0.01 mol) in anhydrous THF (10 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (2,5-dimethoxyphenyl)(pyridin-2-yl)methanol.
-
Step 2: Oxidation to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol | 245.28 | (from previous step) | ~0.01 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 3.23 g | 0.015 |
| Dichloromethane (DCM) | - | 30 mL | - |
| Silica Gel | - | - | - |
Procedure:
-
Oxidation:
-
The crude alcohol from the previous step is dissolved in dry dichloromethane (30 mL).
-
Pyridinium chlorochromate (PCC) (3.23 g, 0.015 mol) is added in one portion to the stirred solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The silica gel is washed with additional dichloromethane.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.
-
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the pyridine and dimethoxybenzene rings in the range of δ 6.9-8.7 ppm. Two distinct singlets for the methoxy groups around δ 3.8-4.0 ppm.[10][11] |
| ¹³C NMR | Carbonyl carbon signal around δ 190-200 ppm. Aromatic carbon signals in the range of δ 110-160 ppm. Methoxy carbon signals around δ 55-60 ppm.[10] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₃NO₃ (m/z = 243.09). |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹. C-O stretching bands for the methoxy groups. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Discussion and Future Perspectives
The synthesis of this compound via the Grignard reaction and subsequent oxidation is a reliable and scalable method. The choice of a Grignard-based approach circumvents the challenges associated with direct Friedel-Crafts acylation of the electron-deficient pyridine ring. The purity of the final product is crucial for its application in drug discovery, and chromatographic purification is generally necessary.
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds. The ketone functionality can be further modified through reactions such as reduction, reductive amination, or conversion to oximes and hydrazones. The pyridine and dimethoxybenzene rings can also be subjected to further functionalization, allowing for the fine-tuning of physicochemical and biological properties. Given the prevalence of pyridine-containing molecules in medicinal chemistry, this versatile building block holds significant potential for the development of novel therapeutic agents targeting a wide array of diseases.[12]
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Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. (2025). ResearchGate. [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]
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- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (EP2586777A1).
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Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. (2025). ResearchGate. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Biologically active agents containing the 2,5-disubstituted pyridine moiety. ResearchGate. [Link]
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Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (Patent 2586777). EPO. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). Dovepress. [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-(2,5-Dimethoxybenzoyl)pyridine
Foreword: Charting a Course for Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is both an art and a science. It demands a deep understanding of molecular interactions, a robust experimental design, and a clear, logical framework for investigation. This guide is intended for researchers, scientists, and drug development professionals who are poised at the beginning of such a journey with the compound 2-(2,5-Dimethoxybenzoyl)pyridine .
While direct biological data for this specific molecule remains nascent in publicly accessible literature, its structural motifs—the benzoylpyridine core and the dimethoxybenzene moiety—are well-documented pharmacophores present in a variety of bioactive compounds. This guide, therefore, adopts a rational, evidence-based approach to hypothesize potential biological targets and provides a comprehensive, actionable framework for their experimental validation. We will not merely list possibilities; we will delve into the why and the how, empowering you to unlock the therapeutic promise of this intriguing molecule.
Section 1: Deconstructing the Molecule - A Structural Rationale for Target Exploration
The predictive power of medicinal chemistry often lies in the recognition of privileged structures. This compound is an elegant amalgamation of two such fragments, each contributing to a unique physicochemical profile and, by extension, a spectrum of potential biological activities.
The Benzoylpyridine Scaffold: A Gateway to Kinase and Inflammatory Pathways
The benzoylpyridine core is a recognized scaffold in medicinal chemistry, known for its ability to interact with a range of biological targets.[1] Notably, derivatives of benzoylpyridine have demonstrated significant potential as inhibitors of key signaling proteins.
A pivotal study on benzoylpyridine and benzophenone derivatives identified them as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) .[2] This kinase is a central regulator of inflammatory responses, and its inhibition has therapeutic implications for a host of conditions, including rheumatoid arthritis and other inflammatory diseases.[2] The benzoylpyridine moiety in these inhibitors occupies the ATP-binding pocket of the kinase, forming critical interactions that disrupt its catalytic activity.
Furthermore, the general benzophenone scaffold is a ubiquitous structure found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This broad bioactivity profile underscores the therapeutic potential inherent in the core structure of our lead compound.
The 2,5-Dimethoxybenzene Moiety: A Modulator of Cellular Processes
The dimethoxybenzene functional group is not merely a passive structural element. Its electronic properties and steric bulk can significantly influence a molecule's interaction with biological macromolecules. Derivatives of dimethoxybenzene are known to possess a diverse range of pharmacological activities.[3]
Studies on various dimethoxybenzene-containing compounds have revealed activities such as:
-
Anticancer and Antiproliferative Effects: Many natural and synthetic compounds with this moiety exhibit cytotoxicity against various cancer cell lines.[4][5]
-
Antimicrobial Properties: The dimethoxybenzene ring is a feature in some natural products with demonstrated antibacterial and antifungal activity.[6]
The presence of the two methoxy groups on the benzene ring of this compound can enhance its ability to form hydrogen bonds and may influence its metabolic stability and pharmacokinetic profile.
Physicochemical Properties: A First Look
A preliminary analysis of the physicochemical properties of this compound and its constituent parts provides foundational knowledge for experimental design.
| Property | This compound | 2-Benzoylpyridine | 2,5-Dimethoxypyridine |
| Molecular Formula | C₁₄H₁₃NO₃ | C₁₂H₉NO | C₇H₉NO₂ |
| Molecular Weight | 243.26 g/mol | 183.21 g/mol | 139.15 g/mol |
| CAS Number | 64306-56-5 | 91-02-1[7] | 867267-24-1[8] |
Data sourced from PubChem and commercial supplier databases.[7][8]
Section 2: Hypothesized Biological Targets and Pathways
Based on the structural analysis, we can formulate a set of primary hypotheses regarding the potential biological targets of this compound. These hypotheses provide a logical starting point for a comprehensive screening and validation workflow.
Hypothesis A: Inhibition of p38α MAPK and Downstream Inflammatory Signaling
-
Rationale: The presence of the benzoylpyridine scaffold strongly suggests a potential interaction with the ATP-binding pocket of p38α MAPK, mirroring the activity of previously reported inhibitors.[2]
-
Potential Therapeutic Indications: Rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.
Hypothesis B: Broad-Spectrum Kinase Inhibition
-
Rationale: The benzoylpyridine core can be considered a "hinge-binding" motif, a common feature in many kinase inhibitors. It is plausible that this compound may exhibit activity against a broader panel of kinases beyond p38α.
-
Potential Therapeutic Indications: Various cancers, autoimmune disorders.
Hypothesis C: Anticancer Activity via Induction of Apoptosis
-
Rationale: Both the benzoylpyridine and dimethoxybenzene moieties are present in compounds with demonstrated cytotoxic effects against cancer cells.[1][4][5] The mechanism could involve the inhibition of survival signaling pathways or direct induction of apoptosis.
-
Potential Therapeutic Indications: Leukemia, breast cancer, ovarian cancer.[4][9]
Section 3: A Phased Experimental Approach to Target Identification and Validation
A rigorous and systematic experimental workflow is paramount to confidently identify and validate the biological targets of this compound. The following phased approach balances broad, unbiased screening with focused, hypothesis-driven validation.
Phase 1: Initial Screening
Objective: To obtain the first experimental evidence of the biological activity of this compound.
3.1.1 Protocol: Broad-Spectrum Kinase Profiling
-
Rationale: Based on Hypothesis B, an initial screen against a diverse panel of kinases will provide a rapid assessment of the compound's selectivity and identify high-affinity targets.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a panel of at least 100 human kinases.
-
Primary Screen: Perform a primary screen at a single high concentration (e.g., 10 µM) to identify initial "hits" (kinases with >50% inhibition).
-
Dose-Response Analysis: For the initial hits, perform a 10-point dose-response curve to determine the IC₅₀ value for each kinase.
-
Data Analysis: Analyze the data to identify the most potent and selective kinase targets.
-
3.1.2 Protocol: Cancer Cell Line Viability Screening
-
Rationale: To test Hypothesis C, a screen against a panel of cancer cell lines will determine the compound's antiproliferative potential.
-
Methodology:
-
Cell Lines: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including leukemia, breast, and ovarian cancer lines).
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Phase 2: Target Identification and Prioritization
Objective: To identify the specific protein(s) that this compound interacts with in a cellular context and to prioritize them for further validation.
3.2.1 Protocol: Affinity Chromatography-Mass Spectrometry
-
Rationale: This unbiased approach will identify proteins from a cell lysate that bind to the compound.
-
Methodology:
-
Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from a responsive cancer cell line identified in Phase 1.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. As a negative control, use beads without the compound.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.
-
Data Analysis: Compare the proteins identified in the compound pull-down to the negative control to identify specific binders.
-
Phase 3: Target Validation
Objective: To confirm that the prioritized targets are bona fide biological targets of this compound and that their modulation by the compound leads to the observed cellular phenotype.
3.3.1 Protocol: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful method to confirm direct target engagement in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Quantify the amount of the putative target protein in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
3.3.2 Protocol: Phospho-Protein Analysis by Western Blot
-
Rationale: To validate the inhibition of a specific kinase (e.g., p38α MAPK), it is essential to demonstrate a reduction in the phosphorylation of its downstream substrates.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Perform Western blot analysis using antibodies specific for the phosphorylated and total forms of the kinase and its key downstream substrates (e.g., phospho-MK2 for p38α).
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
-
Section 4: Future Directions and Concluding Remarks
The journey to elucidate the biological targets of this compound is a challenging yet rewarding endeavor. The structural rationale and experimental workflows outlined in this guide provide a robust and scientifically sound starting point.
Success in the initial phases will pave the way for more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the lead compound.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of disease.
-
ADME/Tox Profiling: To assess the drug-like properties of the compound.
By systematically applying the principles of medicinal chemistry and rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel medicines for unmet medical needs.
References
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-
PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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-
Revesz, L., Blum, E., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., & Rucklin, G. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & medicinal chemistry letters, 14(13), 3601–3605. [Link]
-
Bononi, G., Lonzi, C., & Tuccinardi, T. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland), 29(9), 1999. [Link]
- Elewa, M. A., & Mabied, A. F. (2025).
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Kaur, M., & Singh, M. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 7(55), 34699–34723. [Link]
-
Singh, S., Kumar, P., & Kumar, A. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Journal of biomolecular structure & dynamics, 1–13. Advance online publication. [Link]
- This citation is a placeholder for a general reference on CETSA.
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A Comprehensive Technical Guide to Benzoylpyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoylpyridine core is a privileged scaffold in medicinal chemistry, conferring a unique combination of structural rigidity and synthetic versatility. This guide provides an in-depth review of the diverse synthetic methodologies for accessing benzoylpyridine derivatives, including classical and modern catalytic approaches. We delve into the significant biological activities exhibited by this class of compounds, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective properties. Through a detailed exploration of structure-activity relationships (SAR) and mechanisms of action, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space. Detailed experimental protocols, mechanistic diagrams, and a comprehensive reference list are provided to support further investigation and application.
Introduction: The Benzoylpyridine Scaffold in Drug Discovery
Benzoylpyridines, characterized by a pyridine ring linked to a phenyl group through a carbonyl bridge, represent a class of diaryl ketones with significant therapeutic interest. The constituent aromatic rings and the ketone linker provide a framework that can be readily functionalized to modulate physicochemical properties and biological targets. The pyridine nitrogen introduces a key site for hydrogen bonding and can influence the overall polarity and metabolic stability of the molecule. The benzoyl moiety offers a lipophilic region that can engage in hydrophobic interactions within protein binding pockets. This unique combination of features has led to the exploration of benzoylpyridine derivatives across a wide spectrum of diseases, revealing their potential as potent and selective therapeutic agents.
Synthetic Strategies for Benzoylpyridine Derivatives
The synthesis of the benzoylpyridine core can be achieved through several strategic approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, scale of reaction, and availability of starting materials.
Friedel-Crafts Acylation: A Classic Approach
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and has been successfully applied to the preparation of benzoylpyridines.[1] This electrophilic aromatic substitution reaction typically involves the reaction of a pyridine derivative with a benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the coordination of the Lewis acid to the chlorine atom of the benzoyl chloride. This acylium ion is then attacked by the electron-rich pyridine ring, followed by deprotonation to restore aromaticity and yield the benzoylpyridine product.
Figure 1: General mechanism of Friedel-Crafts acylation for benzoylpyridine synthesis.
Experimental Protocol: Synthesis of 4-Benzoylpyridine via Friedel-Crafts Acylation [2]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (10 mL) at 0-5 °C, add nicotinic acid (1.0 eq) portion-wise.
-
Slowly add thionyl chloride (1.5 eq) to the mixture, maintaining the temperature below 10 °C.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the aqueous layer and extract the organic layer with dilute HCl.
-
Neutralize the combined aqueous layers with a 50% sodium hydroxide solution until the initially formed aluminum hydroxide redissolves.
-
Extract the product with a suitable organic solvent (e.g., ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to afford 4-benzoylpyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer a highly versatile and efficient means of forming carbon-carbon bonds. The Suzuki-Miyaura and Heck couplings are particularly relevant for the synthesis of benzoylpyridine derivatives.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] This method is highly tolerant of various functional groups and often proceeds with high yields.
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling [4]
-
In a reaction vessel, combine the pyridine-2-sulfonyl fluoride (PyFluor) (1.0 eq), the desired arylboronic acid or pinacol boronic ester (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture at a temperature between 65-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-arylpyridine derivative.
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[5] This reaction is a powerful tool for the synthesis of substituted alkenes, which can then be further transformed into benzoylpyridines.
Catalytic Cycle of the Heck Reaction:
The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst.
Figure 3: Simplified catalytic cycle of the Heck reaction.
Experimental Protocol: Mizoroki-Heck Cross-Coupling [6]
-
In an oven-dried Schlenk flask under a dinitrogen atmosphere, dissolve the aryl halide (e.g., 1-bromo-4-phenoxybenzene, 10 mmol) and the alkene (e.g., styrene, 15 mmol) in N-methyl-2-pyrrolidone (NMP).
-
In a separate Schlenk flask, add tetrabutylammonium bromide (1.0 mmol) and potassium carbonate (20 mmol).
-
Prepare a catalyst solution of [(P(C₅H₁₀N)₃)₂PdCl₂] (0.05 mol%) in dry, degassed THF.
-
Heat the substrate solution to 100 °C and then add the catalyst solution via syringe.
-
Stir the reaction vigorously at 100 °C and monitor its progress.
-
After completion, cool the reaction and quench with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Oxidation of Diphenylmethylpyridines
The oxidation of a methylene bridge connecting the pyridine and phenyl rings is a direct method for synthesizing benzoylpyridines. A variety of oxidizing agents can be employed for this transformation.
Experimental Protocol: One-Step Oxidation to 2-Benzoylpyridine [7]
-
In a four-hole boiling flask equipped with a mechanical stirrer and thermometer, dissolve phenyl(pyridine-2-yl)methanol (0.2 mol) in tetrahydrofuran (100 mL) under a dry oxygen atmosphere.
-
Add sodium borohydride powder (0.4 mol) to the stirred solution.
-
Maintain the reaction temperature at 20 °C for 2 hours.
-
Upon completion, quench the reaction and perform a standard workup to isolate the 2-benzoylpyridine product.
Biological Activities and Therapeutic Applications
Benzoylpyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of benzoylpyridine derivatives as anticancer agents. Their mechanisms of action are diverse and often involve the disruption of key cellular processes in cancer cells.
Mechanisms of Anticancer Action:
-
DNA Damage and Apoptosis Induction: Some platinum(II) complexes of 2-benzoylpyridine have been shown to inhibit tumor cell growth by inducing DNA damage.[8] This damage can trigger a signaling cascade leading to S-phase cell cycle arrest and ultimately apoptosis (programmed cell death). The interaction with DNA is often through an intercalation mechanism.[8]
-
VEGFR2 Inhibition: Certain N-benzoyl-N'-naphthylthiourea derivatives, which share structural similarities with benzoylpyridines, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10] VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.
-
Signaling Pathway Modulation: Benzopyrane derivatives, structurally related to benzoylpyridines, have been found to inhibit cancer cell proliferation by inactivating the Ras/ERK and PI3K/Akt signaling pathways, which are critical for cell survival and growth.[11]
Figure 4: Overview of anticancer mechanisms of action for benzoylpyridine and related derivatives.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pt(II)-2-benzoylpyridine complex | HepG2 (Liver Cancer) | 9.8 ± 0.5 | [8] |
| Benzotriazinones (analogs) | Various | - | [12] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Benzoylpyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.
Mechanism of Anti-inflammatory Action: COX Inhibition
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. Pyridazine derivatives, which are structurally related to benzoylpyridines, have shown potent and selective COX-2 inhibitory activity.[14]
Figure 5: Mechanism of anti-inflammatory action via COX-2 inhibition.
Quantitative Data on Anti-inflammatory Activity:
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Pyridazine derivative (6b) | COX-2 | 0.18 | [14] |
| Isonicotinic acid derivative (5) | ROS production | 1.42 ± 0.1 µg/mL | [15] |
| Benzoxazole derivative (3g) | IL-6 production | 5.09 ± 0.88 | [16] |
Potential in Neurodegenerative Diseases
Neurodegenerative disorders, such as Alzheimer's disease, present a significant challenge to modern medicine. Emerging research suggests that benzoylpyridine derivatives may offer therapeutic benefits by targeting key pathological pathways in these diseases.
Mechanism of Action in Alzheimer's Disease: GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[17][18][19] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, leading to neuronal dysfunction and death. GSK-3β is also involved in the processing of amyloid precursor protein (APP), which can lead to the formation of amyloid-β plaques.[20] Therefore, the inhibition of GSK-3β is a promising therapeutic strategy for Alzheimer's disease. N-(pyridin-2-yl)cyclopropanecarboxamide derivatives have been identified as potent GSK-3β inhibitors.[17]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine via N-Heterocyclic Carbene-Catalyzed Umpolung
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 2-(2,5-dimethoxybenzoyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved by coupling 2,5-dimethoxybenzaldehyde with a suitable 2-halopyridine. The core of this methodology lies in the strategic use of an N-Heterocyclic Carbene (NHC) catalyst to induce an Umpolung, or reversal of polarity, of the aldehyde's carbonyl carbon. This approach transforms the typically electrophilic aldehyde into a potent acyl anion equivalent, enabling a nucleophilic attack to form the desired ketone. This guide offers a step-by-step experimental procedure, mechanistic insights, troubleshooting advice, and safety protocols tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Principle
The synthesis of unsymmetrical diaryl ketones, particularly those incorporating heterocyclic moieties like pyridine, is a fundamental challenge in organic chemistry. The target molecule, this compound, and its derivatives are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The direct coupling of an aromatic aldehyde with an aryl halide presents a synthetic conundrum: both starting materials feature electrophilic centers at the carbonyl carbon and the halogen-substituted carbon, respectively.
To overcome this, a polarity-inversion strategy, known as Umpolung , is required.[1][2][3] This application note details a robust method centered on the N-Heterocyclic Carbene (NHC) catalyzed Stetter reaction .[4][5] In this process, the NHC catalyst temporarily converts the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde into a nucleophilic acyl anion equivalent.[6][7] This transient nucleophile can then engage in a conjugate addition with an electron-deficient pyridine ring, typically a 2-halopyridine, to forge the critical carbon-carbon bond, yielding the target ketone.[4][8]
Key Advantages of the NHC-Catalyzed Approach:
-
Mild Reaction Conditions: Avoids the use of harsh organometallic reagents (e.g., Grignard or organolithium) that may not be compatible with sensitive functional groups.
-
High Atom Economy: The catalytic nature of the reaction minimizes waste.
-
Operational Simplicity: The reaction can often be set up as a one-pot procedure.
Mechanistic Overview: The Stetter Reaction Catalytic Cycle
The efficacy of this synthesis hinges on the catalytic cycle of the Stetter reaction, which is initiated by the in-situ generation of a nucleophilic carbene from a stable thiazolium or triazolium salt precursor.[9][10][11]
The catalytic cycle proceeds through the following key steps:
-
Carbene Generation: A base deprotonates the acidic proton of the thiazolium salt precatalyst to generate the highly nucleophilic N-Heterocyclic Carbene (NHC).
-
Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde. A subsequent proton transfer forms the key "Breslow intermediate," which is the acyl anion equivalent.
-
Nucleophilic Attack: The Breslow intermediate performs a nucleophilic attack (a Michael-type addition) on the electron-deficient 2-halopyridine.
-
Product Formation & Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the this compound product and regenerates the active NHC for the next catalytic cycle.
Figure 1: Catalytic cycle of the NHC-catalyzed Stetter reaction.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2,5-Dimethoxybenzaldehyde | ≥98% | Sigma-Aldrich | 93-02-7 | Starting material. |
| 2-Chloropyridine | ≥99% | Sigma-Aldrich | 109-09-1 | Michael acceptor. 2-Bromopyridine can also be used. |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | ≥97% | Sigma-Aldrich | 54016-70-5 | NHC precatalyst. Other thiazolium or triazolium salts can be used. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich | 6674-22-2 | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Reaction solvent. Must be anhydrous. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |
| Saturated aq. NH₄Cl solution | N/A | In-house prep. | N/A | For quenching. |
| Brine (Saturated aq. NaCl) | N/A | In-house prep. | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Local Supplier | N/A | For inert atmosphere. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents: To the flask, add the thiazolium salt precatalyst (e.g., 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.2 mmol, 10 mol%) and 2-chloropyridine (2.0 mmol, 1.0 equiv). Add 20 mL of anhydrous DMF via syringe.
-
Catalyst Activation: Stir the mixture at room temperature and add DBU (2.2 mmol, 1.1 equiv) dropwise via syringe over 2 minutes. The solution may change color, indicating the formation of the active NHC catalyst.
-
Substrate Addition: In a separate dry vial, dissolve 2,5-dimethoxybenzaldehyde (2.4 mmol, 1.2 equiv) in 10 mL of anhydrous DMF. Draw this solution into a syringe and add it to the reaction mixture dropwise over 1 hour using a syringe pump.
-
Expert Insight: Slow addition of the aldehyde is crucial to minimize the competing benzoin condensation, a common side reaction where two aldehyde molecules couple.[1]
-
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 2-3 hours until the starting aldehyde is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of saturated aqueous NH₄Cl solution to quench the reaction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water washes are important for removing the DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Results and Discussion
Expected Outcome and Characterization
Following this protocol, this compound is typically isolated as a pale yellow solid or oil. The expected yield ranges from 60% to 85%, depending on the purity of reagents and strict adherence to anhydrous and anaerobic conditions.
-
TLC Analysis: Use a mobile phase of 3:1 Hexane:EtOAc. The product should have an Rf value between that of the two starting materials. Visualize spots under UV light (254 nm).
-
Structural Confirmation: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Key Parameters and Troubleshooting
| Parameter | Recommendation | Rationale / Troubleshooting |
| Solvent | Anhydrous DMF, THF, or Dioxane | The reaction requires a polar aprotic solvent. Crucially, it must be anhydrous as water will quench the active catalyst and intermediates. If yields are low, re-distill or use a freshly opened bottle of solvent. |
| Base | DBU, KHMDS, or NaOAc | A non-nucleophilic base is required to deprotonate the precatalyst without reacting with the aldehyde. If DBU leads to side products, a weaker base like sodium acetate can be tested, although this may require higher temperatures. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. Temperatures that are too high can lead to decomposition of the Breslow intermediate. If benzoin condensation is a major issue, try running the reaction at a lower temperature for a longer time. |
| Inert Atmosphere | Mandatory (N₂ or Ar) | Prevents the oxidation of the aldehyde to the corresponding carboxylic acid, which is a common side reaction that deactivates the catalyst and reduces yield. |
| Purification | Column Chromatography | The polarity of the product is significantly different from the starting materials, allowing for effective separation. If the product co-elutes with impurities, try a different solvent system (e.g., Dichloromethane/Methanol). |
Safety Precautions
-
2,5-Dimethoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[12]
-
2-Chloropyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
DMF: A skin and eye irritant. It is a suspected teratogen. Always handle in a fume hood with appropriate gloves.
-
DBU: Corrosive. Causes severe skin burns and eye damage.
-
Solvents (EtOAc, Hexane): Highly flammable. Keep away from ignition sources.
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed within a certified chemical fume hood.
References
- U.S. Patent 6,670,510 B2, "Process for preparing 2,5-dimethoxy benzaldehyde.
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- "Synthesis of 2,5-dimethoxybenzaldehyde." Hive Chemistry Discourse.
- "Green synthesis method of 2, 5-dimethoxybenzaldehyde.
- "2,5-dimethoxybenzaldehyde : r/crystalgrowing." Reddit.
- European Patent EP0897914A1, "Process for the preparation of 2,5-disubstitued pyridines.
- "N-Heterocyclic Carbene Catalyzed Reaction of Enals and 1,2-Dicarbonyl Compounds: Stereoselective Synthesis of Spiro γ-Butyrolactones.
- Chinese Patent CN112479991A, "Preparation method of 2-bromo-5-aldehyde pyridine.
- "Recent Developments of Stetter Reaction: A Brief Review." Biomedicine and Chemical Sciences.
- "Synthesis of β-hydroxy ketones and aldehydes (using Umpolung)." Organic Chemistry Portal.
- DiRocco, D. A., et al. (2009).
- "Bromination of 2,5-dimethoxybenzaldehyde." Sains Malaysiana.
- Murry, J. A., et al. (2001). "Synthesis of α-Amido Ketones via Organic Catalysis: Thiazolium-Catalyzed Cross-Coupling of Aldehydes with Acylimines.
- "Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans." PMC - NIH.
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- "2,5-Dimethoxybenzaldehyde." Wikipedia.
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- "The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- "Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential." Preprints.org.
- "Stetter reaction (Michael—Stetter reaction).
- "Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes." Chemical Reviews.
- "2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H." Safrole.
- "Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals." MDPI.
- "Supporting Information Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors." The Royal Society of Chemistry.
- "Umpolung." Wikipedia.
- "Thiazolium-catalyzed additions of acylsilanes: a general strategy for acyl anion addition reactions." PubMed.
- "Synthesis of diversely substituted pyridin-2(1H)
- "Discovering New Reactions with N-Heterocyclic Carbene C
- "N-Heterocyclic Carbenes in Catalytic Organic Synthesis." Thieme Chemistry.
- "Umpolung Chemistry Explained | Reversing Carbonyl Reactivity with Dithianes." YouTube.
- "Silylacylation of Alkenes through N-Heterocyclic Carbene C
- "A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions." HARVEST (uSask).
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The Strategic Role of 2-(2,5-Dimethoxybenzoyl)pyridine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an invaluable building block in the design of novel therapeutics.[3][4] Within this esteemed class of heterocycles, 2,5-disubstituted pyridines have emerged as particularly fruitful intermediates. This guide focuses on a specific and highly valuable derivative: 2-(2,5-Dimethoxybenzoyl)pyridine .
The strategic incorporation of the 2,5-dimethoxybenzoyl moiety onto the pyridine ring creates an intermediate poised for elaboration into a diverse array of potential drug candidates. The methoxy groups on the phenyl ring are not merely passive substituents; they are key modulators of electronic and steric properties, influencing how the molecule interacts with biological targets. Furthermore, the ketone linkage provides a crucial handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a pivotal intermediate in drug discovery. We will delve into detailed synthetic protocols, explore its application in the generation of compound libraries for screening, and present case studies on its utility in the development of targeted therapies, particularly focusing on Pim-1 kinase inhibitors and dopamine D4 receptor antagonists.
Synthesis of the Keystone Intermediate: this compound
The efficient and scalable synthesis of this compound is the critical first step in its journey as a drug discovery intermediate. While several methods for the preparation of benzoylpyridines exist, a common and effective approach is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a direct means to couple the pyridine and dimethoxybenzene moieties.
Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is based on established principles of Friedel-Crafts acylation, adapted for the specific substrates 2-pyridinecarbonyl chloride and 1,4-dimethoxybenzene. The choice of a Lewis acid catalyst is critical to activate the acyl chloride for electrophilic attack on the electron-rich dimethoxybenzene ring.
Materials:
-
2-Pyridinecarbonyl chloride hydrochloride
-
1,4-Dimethoxybenzene
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. To this, add 2-pyridinecarbonyl chloride hydrochloride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion-Lewis acid complex.
-
Addition of the Aromatic Substrate: Dissolve 1,4-dimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl. This will hydrolyze the aluminum salts and separate the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine. The acidic wash removes any unreacted pyridine-containing starting material, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound as a solid.
Rationale and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is crucial as Lewis acids like AlCl₃ are highly moisture-sensitive and will be quenched by water, halting the reaction.
-
Controlled Temperature: The initial cooling to 0 °C is necessary to control the exothermic reaction between the acyl chloride and the Lewis acid. Allowing the reaction to proceed at room temperature provides sufficient energy for the aromatic substitution to occur without promoting side reactions.
-
Stoichiometry: A slight excess of the Lewis acid and the nucleophilic aromatic compound ensures the complete consumption of the limiting acyl chloride.
-
Work-up Procedure: The specific washing steps are designed to systematically remove impurities and byproducts, leading to a cleaner crude product for purification. Successful separation and purification, confirmed by techniques like NMR and mass spectrometry, validate the protocol.
Application in Drug Discovery: A Scaffold for Targeted Therapies
The this compound scaffold is a versatile starting point for the synthesis of compound libraries targeting various biological pathways. The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, and heterocycles, allowing for the exploration of diverse chemical space. The pyridine nitrogen and the dimethoxy-substituted phenyl ring provide key interaction points with biological targets.
Below, we explore the application of this intermediate in the discovery of inhibitors for two important drug targets: Pim-1 kinase and the dopamine D4 receptor.
Case Study 1: Targeting Pim-1 Kinase in Oncology
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in a variety of hematological and solid tumors, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis.[7][8] This makes them attractive targets for the development of novel anticancer agents.[6][9] Several classes of Pim-1 inhibitors incorporating a pyridine motif have been reported, highlighting the importance of this scaffold in achieving potent and selective inhibition.[10][11]
Workflow for Pim-1 Inhibitor Discovery:
Caption: A generalized workflow for the discovery of Pim-1 kinase inhibitors starting from this compound.
Structure-Activity Relationship (SAR) Insights:
The this compound scaffold can be elaborated to explore key interactions within the ATP-binding pocket of Pim-1 kinase.
| Modification Point | Structural Change | Rationale and Expected Impact on Activity |
| Ketone | Reduction to alcohol, followed by etherification or esterification. | The resulting alcohol can act as a hydrogen bond donor or acceptor. Further modification can probe larger pockets in the binding site. |
| Ketone | Reductive amination to introduce various amine substituents. | The introduced amine can form crucial hydrogen bonds with the hinge region of the kinase. The substituents on the amine can be varied to optimize potency and selectivity. |
| Pyridine Ring | Substitution at other positions (e.g., 4 or 6). | Can modulate the pKa of the pyridine nitrogen and introduce additional interaction points. |
| Dimethoxy-phenyl Ring | Modification of the methoxy groups (e.g., to ethoxy or other alkoxy groups). | Explores the size and hydrophobicity of the pocket accommodating this part of the molecule. |
| Dimethoxy-phenyl Ring | Introduction of additional substituents. | Can be used to fine-tune electronic properties and introduce new interactions. |
Protocol 2: Reductive Amination of this compound for Library Synthesis
This protocol describes a general procedure for the reductive amination of the ketone, a key step in generating a library of amine-containing derivatives for screening as Pim-1 inhibitors.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
Imine Formation: To a solution of this compound (1.0 equivalent) in anhydrous DCE, add the desired amine (1.1 equivalents) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amine derivative.
Rationale and Self-Validation:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is tolerant of many functional groups.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.
-
Aqueous Work-up: The bicarbonate quench neutralizes the acetic acid and any remaining reducing agent. The final purity and characterization of the product by NMR and mass spectrometry will validate the success of the reaction.
Case Study 2: Development of Dopamine D4 Receptor Antagonists for Neurological Disorders
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, hippocampus, and amygdala.[12] Its unique distribution and role in cognitive processes have made it an attractive target for the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD.[8][13] The development of selective D4 receptor antagonists is a key strategy to modulate dopaminergic signaling with potentially fewer side effects than non-selective dopamine receptor blockers. The pyridine scaffold has been incorporated into numerous D4 receptor ligands.[1][14]
Logical Relationship for D4 Antagonist Design:
Caption: The logical progression from the intermediate to a potential preclinical candidate for a dopamine D4 receptor antagonist.
Structure-Activity Relationship (SAR) Insights:
Derivatives of this compound can be designed to incorporate the key pharmacophoric elements required for D4 receptor antagonism.
| Modification Point | Structural Change | Rationale and Expected Impact on Activity |
| Ketone | Conversion to a piperazine or piperidine-containing moiety via multi-step synthesis. | The basic nitrogen of the piperazine/piperidine is a crucial feature for interaction with an acidic residue (e.g., Aspartic acid) in the receptor binding pocket. |
| Pyridine Nitrogen | Remains a key hydrogen bond acceptor. | Interacts with specific residues in the D4 receptor, contributing to affinity and selectivity. |
| Dimethoxy-phenyl Ring | Serves as a hydrophobic element. | Occupies a hydrophobic pocket within the receptor. Modifications to the substitution pattern can enhance van der Waals interactions and improve selectivity over D2 and D3 receptors. |
Conclusion
This compound is a highly valuable and versatile intermediate in the modern drug discovery toolbox. Its straightforward synthesis and the presence of multiple points for chemical modification allow for the rapid generation of diverse compound libraries. As demonstrated by its potential application in the development of Pim-1 kinase inhibitors and dopamine D4 receptor antagonists, this scaffold provides a solid foundation for the design of targeted therapies. The strategic insights and detailed protocols provided in this guide are intended to empower researchers to fully leverage the potential of this privileged intermediate in their quest for novel and effective medicines.
References
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Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. J Med Chem. Available at: [Link]
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Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PubMed Central. Available at: [Link]
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2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. PubMed. Available at: [Link]
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Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. City College of San Francisco. Available at: [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
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Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. Available at: [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed. Available at: [Link]
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In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire. Available at: [Link]
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Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. NIH. Available at: [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry. Available at: [Link]
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Technical Spotlight: The Chemistry of 2-Benzoylpyridine in Synthesis. Pharmaffiliates. Available at: [Link]
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Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]
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A Prospective Analysis of 2-(2,5-Dimethoxybenzoyl)pyridine in Medicinal Chemistry: A Scaffold for Exploration
Introduction: Unveiling a Scaffold of Latent Potential
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a vast number of approved therapeutic agents.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability have made it a cornerstone of drug design.[1] When coupled with a benzoyl group, the resulting benzoylpyridine framework offers a rigid, three-dimensional structure with a rich array of potential intermolecular interactions. Derivatives of this class have shown promise as potent inhibitors of tubulin polymerization and as cytotoxic agents.[3]
This document explores the untapped potential of a specific, yet largely uninvestigated, analogue: 2-(2,5-Dimethoxybenzoyl)pyridine . By dissecting its structural components—the versatile pyridine core and an electronically activated dimethoxybenzoyl moiety—we can rationally project its most promising applications in modern drug discovery. This guide serves not as a review of existing work, but as a forward-looking prospectus, complete with hypothetical, yet robust, protocols and workflows designed to catalyze its investigation.
The core structure features a ketone linker that holds the two aromatic rings in a specific, non-coplanar orientation. The pyridine nitrogen acts as a key hydrogen bond acceptor and coordination site, while the carbonyl oxygen provides an additional acceptor site. The 2,5-dimethoxy substitution pattern on the phenyl ring significantly influences its electronic character, making it electron-rich and potentially modulating its binding properties and metabolic profile compared to unsubstituted benzoylpyridines.[4]
Section 1: Synthetic Feasibility and Characterization
The successful exploration of any novel scaffold begins with its reliable synthesis. While no dedicated synthesis for this compound is prominent in the literature, its construction is readily achievable through established organometallic methodologies. The following protocol outlines a robust and logical two-step approach.
Protocol 1: Synthesis via Grignard Reagent Addition and Oxidation
This protocol leverages the nucleophilic addition of a pyridyl organometallic species to a benzaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone.
Rationale: This approach is advantageous due to the commercial availability of the starting materials and the high-yielding nature of both Grignard reactions and modern oxidation methods. The use of 2-bromopyridine is standard for forming the Grignard reagent, and Dess-Martin periodinane is a mild and efficient oxidant for converting the alcohol to the ketone with minimal side reactions.[3]
Step-by-Step Methodology:
-
Formation of 2-Pyridylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed. The formation of the Grignard reagent is indicated by a color change.
-
-
Reaction with 2,5-Dimethoxybenzaldehyde:
-
In a separate flame-dried flask, dissolve 2,5-dimethoxybenzaldehyde (1.1 eq) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly transfer the prepared Grignard reagent solution to the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude (2,5-dimethoxyphenyl)(pyridin-2-yl)methanol.
-
-
Oxidation to this compound:
-
Dissolve the crude alcohol from the previous step in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure target compound.
-
Data Summary: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | Starting Material |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Starting Material |
| (2,5-dimethoxyphenyl)(pyridin-2-yl)methanol | C₁₄H₁₅NO₃ | 245.27 | Intermediate |
| This compound | C₁₄H₁₃NO₃ | 243.26 | Target Compound |
Section 2: Proposed Medicinal Chemistry Applications
The true value of this scaffold lies in its potential to interact with key biological targets. Based on its structural features, we propose three primary avenues for investigation.
Application 1: A Novel Scaffold for Kinase Inhibition
Hypothesis: The 2-benzoylpyridine core contains an ideal pharmacophore for binding to the hinge region of many protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the adjacent carbonyl group provides a rigidified second acceptor. This bidentate interaction is a hallmark of numerous successful kinase inhibitors. The 2,5-dimethoxy-substituted phenyl ring would occupy the solvent-exposed region, where modifications could be made to enhance potency and selectivity.
Mechanistic Insight: The ATP-binding site of kinases contains a flexible "hinge" region that connects the N- and C-lobes. This region typically forms 2-3 key hydrogen bonds with the adenine core of ATP. Small molecule inhibitors frequently mimic this interaction. The geometry of this compound is well-suited to form a strong, stabilizing bidentate hydrogen bond with the kinase hinge backbone.
Fig 1. Hypothetical kinase hinge-binding mode.
Application 2: Precursor for Novel Tricyclic Heterocycles
Hypothesis: The juxtaposition of the carbonyl group and the pyridine ring makes the scaffold an excellent precursor for intramolecular cyclization reactions to generate rigid, novel tricyclic systems like azaxanthones. Such planar, aromatic systems are of great interest in developing DNA intercalators or fluorescent probes.
Proposed Protocol: Acid-Catalyzed Intramolecular Cyclization
-
Add this compound (1.0 eq) to a solution of polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture to 120-150 °C for 6-12 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., 50% NaOH) to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
Recrystallize or purify by column chromatography to yield the target tricyclic compound.
Rationale: The electron-donating methoxy groups activate the benzoyl ring, making the ortho-position (C6) susceptible to electrophilic attack. Under strong acid conditions, the carbonyl oxygen is protonated, and the resulting carbocation can be attacked by the activated C6 position of the dimethoxy ring, leading to cyclization and subsequent aromatization.
Application 3: A Core Fragment for Fragment-Based Drug Discovery (FBDD)
Hypothesis: With a molecular weight of ~243 g/mol , this compound fits the criteria for a high-complexity fragment. Its rigid structure and defined vectoral exits for chemical elaboration make it an ideal candidate for screening campaigns using techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or NMR-based screening. A validated hit could be rapidly optimized by modifying either the pyridine or the dimethoxybenzoyl ring.
Section 3: Proposed Research and Development Workflow
To validate the potential of this scaffold, a structured, multi-stage research workflow is essential. This workflow ensures that resources are directed efficiently, from initial synthesis to biological validation and hit optimization.
Fig 2. Proposed R&D workflow for scaffold validation.
Conclusion
While this compound is not an established player in medicinal chemistry, a rational analysis of its structure reveals immense latent potential. Its straightforward synthesis, combined with a compelling structural rationale for potent kinase inhibition and its suitability as a fragment for FBDD, marks it as a scaffold worthy of investigation. The protocols and workflows detailed herein provide a clear and actionable roadmap for academic and industrial researchers to unlock the therapeutic promise of this unexplored chemical entity.
References
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Benchchem. 2-(4-Methoxybenzoyl)pyridine | 6305-18-6.
-
Li, Y. L., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(1), 248-264.
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Mishra, P., et al. (2017). synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. Asian Journal of Pharmaceutical and Clinical Research, 10(7), 16-25.
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Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules, 26(16), 4882.
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Dakota Pharm. (2024). Technical Spotlight: The Chemistry of 2-Benzoylpyridine in Synthesis.
-
Al-Ostath, A., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Molecules, 26(11), 3229.
-
The Good Scents Company. 2-benzoyl pyridine phenyl-2-pyridinylmethanone.
-
Sigma-Aldrich. 2,5-Diaminopyridine 97%.
-
ChemicalBook. 2,5-Dimethoxy Pyridine | 867267-24-1.
-
Castillo, J. C., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(36), 22170-22195.
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Sigma-Aldrich. 2-Benzoylpyridine ≥99%.
-
PubChem. 2,5-Dimethoxypyridine. National Center for Biotechnology Information.
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The Versatile Precursor: Harnessing 2-(2,5-Dimethoxybenzoyl)pyridine for the Synthesis of Novel Heterocycles
Introduction: The Strategic Importance of 2-(2,5-Dimethoxybenzoyl)pyridine in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their unique ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2] Among the myriad of starting materials for the synthesis of these crucial molecules, this compound stands out as a particularly versatile and strategic precursor.
This application note provides a detailed exploration of the synthetic utility of this compound, offering researchers, scientists, and drug development professionals a comprehensive guide to its application in the construction of novel and medicinally relevant heterocycles. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and present data in a clear, comparative format. The inherent chemical functionalities of this compound—a reactive ketone, an electron-rich dimethoxybenzoyl moiety, and a pyridine ring—offer a multitude of synthetic handles for a variety of cyclization strategies. The strategic placement of the methoxy groups can influence the electronic environment and steric hindrance, providing a level of control in directing reaction pathways.
This guide will focus on several key synthetic transformations, including the renowned Pictet-Spengler reaction for the synthesis of β-carboline analogues, cyclocondensation reactions with binucleophiles to forge five- and seven-membered rings, and innovative multicomponent reactions for the efficient assembly of complex heterocyclic systems. Each section will not only detail the "how" but, more importantly, the "why," providing the scientific rationale behind the chosen methodologies and reaction conditions.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound is governed by its constituent parts. The ketone carbonyl group is a primary site for nucleophilic attack, initiating many of the cyclization cascades. The pyridine nitrogen, a weak base, can be protonated under acidic conditions, activating the ring towards certain transformations. The dimethoxy-substituted benzene ring is electron-rich and can participate in electrophilic aromatic substitution reactions, a key step in many cyclization pathways.
I. The Pictet-Spengler Reaction: A Gateway to Bioactive β-Carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a scaffold present in numerous biologically active natural products and synthetic compounds.[3][4][5] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[3] In the context of this compound, this reaction offers a direct route to novel β-carboline derivatives with a dimethoxybenzoyl substituent at the C-1 position.
Causality of Experimental Choices:
-
Acid Catalyst: The choice of acid is critical. Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to protonate the intermediate imine, forming a reactive iminium ion that is susceptible to intramolecular electrophilic attack by the electron-rich indole nucleus of tryptamine.[3]
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (CH2Cl2) or toluene are often employed.[3]
-
Temperature: The reaction can often be conducted at room temperature, although gentle heating may be required to drive the reaction to completion.
Experimental Workflow: Pictet-Spengler Reaction
A schematic of the Pictet-Spengler reaction workflow.
II. Cyclocondensation with Hydrazines: Accessing Pyrazole and Pyridazine Scaffolds
The ketone functionality of this compound readily undergoes condensation with hydrazines and their derivatives to form a variety of heterocyclic systems, most notably pyrazoles and pyridazines.[6][7][8][9] These scaffolds are prevalent in many pharmaceuticals, exhibiting a wide range of biological activities.
Causality of Experimental Choices:
-
Hydrazine Reagent: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) will determine the substitution pattern of the resulting heterocycle.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating to promote cyclization and dehydration. The use of a catalytic amount of acid can facilitate the initial condensation step.
Experimental Workflow: Cyclocondensation with Hydrazine
A schematic of the cyclocondensation reaction workflow.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of 1-(2,5-Dimethoxybenzoyl)-1,2,3,4-tetrahydro-β-carboline
This protocol details the synthesis of a novel β-carboline derivative via the Pictet-Spengler reaction.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and tryptamine (1.05 eq) in anhydrous CH2Cl2.
-
To this stirred solution, add trifluoroacetic acid (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,5-Dimethoxybenzoyl)-1,2,3,4-tetrahydro-β-carboline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Tryptamine | TFA | CH2Cl2 | 18 | 85 |
| 2 | This compound | 5-Methoxytryptamine | HCl | Toluene | 24 | 78 |
Table 1: Representative Results for the Pictet-Spengler Reaction.
Protocol 2: Synthesis of 3-(2,5-Dimethoxyphenyl)-4-phenyl-5-(pyridin-2-yl)pyridazine
This protocol describes the synthesis of a substituted pyridazine via a cyclocondensation reaction.
Materials:
-
This compound
-
Benzylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired pyridazine derivative.
-
Characterize the product using appropriate spectroscopic methods.
| Entry | Hydrazine | Solvent | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 10 | 92 |
| 2 | Phenylhydrazine | Acetic Acid | 8 | 88 |
Table 2: Representative Results for Cyclocondensation Reactions.
Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and powerful building block for the synthesis of a diverse range of novel heterocycles. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this precursor. The strategic positioning of its functional groups allows for the application of both classical and modern synthetic methodologies, leading to the creation of molecular scaffolds with significant potential in drug discovery and materials science.
Future research in this area could focus on expanding the library of heterocycles derived from this precursor through the exploration of other cyclization strategies, such as multicomponent reactions and transition-metal-catalyzed annulations. Furthermore, the systematic biological evaluation of these novel heterocycles will be crucial in identifying new lead compounds for the development of next-generation therapeutics. The continued investigation into the synthetic applications of this compound is poised to make a significant contribution to the ever-evolving field of heterocyclic chemistry.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. PMC, [Link].
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed, [Link].
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. ResearchGate, [Link].
-
Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC, [Link].
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online, [Link].
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI, [Link].
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC, [Link].
-
The Pictet-Spengler Reaction Updates Its Habits. PMC, [Link].
-
Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing, [Link].
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing, [Link].
-
Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate, [Link].
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing, [Link].
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH, [Link].
-
Nitropyridines in the Synthesis of Bioactive Molecules. OUCI, [Link].
-
Nitropyridines in the Synthesis of Bioactive Molecules. PubMed, [Link].
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ResearchGate, [Link].
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals, [Link].
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SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, [Link].
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals, [Link].
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Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink, [Link].
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Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI, [Link].
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI, [Link].
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Total syntheses of beta-carboline alkaloids, (R)-(-)-pyridindolol K1, (R)-(-)-pyridindolol K2, and (R)-(-)-pyridindolol. PubMed, [Link].
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Search Results. Beilstein Journals, [Link].
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HPLC and GC methods for 2-(2,5-Dimethoxybenzoyl)pyridine analysis.
An In-Depth Technical Guide to the Chromatographic Analysis of 2-(2,5-Dimethoxybenzoyl)pyridine: HPLC and GC Methodologies
Authored by a Senior Application Scientist
This technical guide provides comprehensive and detailed application notes and protocols for the quantitative analysis of this compound, a crucial intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis. The protocols are grounded in established chromatographic principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for this compound
The purity and concentration of this compound are critical quality attributes in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate determination is essential for ensuring process control, reaction yield, and the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can have significant implications. Therefore, the development of reliable and validated analytical methods is not merely a procedural step but a cornerstone of pharmaceutical quality assurance.[1][2]
This guide presents two orthogonal chromatographic techniques, HPLC and GC, to provide flexibility in analytical approaches.[3] The choice between these methods will depend on the specific sample matrix, required sensitivity, and available instrumentation.[3][4]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity for effective separation.
Scientific Rationale for Method Development
The selection of each parameter in this HPLC method is based on a systematic evaluation of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
-
Column Selection: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which provides excellent retention and separation for moderately polar organic molecules like this compound. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for basic compounds containing a pyridine moiety.
-
Mobile Phase Composition: A gradient elution of acetonitrile and water with a formic acid modifier is employed. Acetonitrile is a common organic solvent in RP-HPLC with a low viscosity and UV cutoff. The gradient allows for the efficient elution of the target analyte while also separating it from potential impurities with different polarities. Formic acid is added to the mobile phase to improve peak shape and reproducibility by protonating the pyridine nitrogen, thereby reducing silanol interactions with the stationary phase. For mass spectrometry (MS) compatible applications, formic acid is an excellent choice.[5]
-
Detector Selection: A UV detector is selected due to the presence of chromophores (the benzoyl and pyridine groups) in the this compound molecule. An analysis of the UV spectrum of similar compounds suggests that a detection wavelength in the range of 210-260 nm would provide good sensitivity.[6][7]
Detailed HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Use an injection volume of 10 µL.
-
Run a gradient elution as detailed in the table below.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
HPLC Method Parameters Summary
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given the boiling point of related compounds, this compound is expected to be amenable to GC analysis with careful temperature control.
Scientific Rationale for Method Development
The success of a GC method hinges on the appropriate selection of the column, temperature program, and detector to ensure efficient separation without analyte degradation.
-
Column Selection: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is recommended. This type of stationary phase provides good selectivity for a wide range of organic compounds, including those with aromatic and heterocyclic moieties.
-
Injector and Detector: A split/splitless injector is used to introduce a small, precise amount of the sample onto the column. A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its robust nature, making it suitable for routine quantitative analysis.[4] For impurity profiling and identification, a Mass Spectrometer (MS) detector would be the preferred choice.[4][9]
Detailed GC Protocol
Instrumentation and Consumables:
-
Gas chromatograph with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).
-
5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
GC-grade solvents (e.g., methanol, dichloromethane) for sample and standard preparation.
-
Volumetric flasks, pipettes, and GC vials with septa.
Step-by-Step Procedure:
-
Carrier Gas and Detector Gas Setup:
-
Set the carrier gas (Helium) flow rate to be optimal for the column dimensions (typically around 1-2 mL/min).
-
Set the FID gases (Hydrogen and Air) to the manufacturer's recommended flow rates.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.
-
Ensure the sample is fully dissolved before injection.
-
-
Chromatographic Conditions:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 280 °C.
-
Use an injection volume of 1 µL with a split ratio of 50:1.
-
Program the oven temperature as detailed in the table below.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC Method Parameters Summary
| Parameter | Recommended Setting |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial Temp: 150 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold at 280 °C for 5 min | |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Method Validation: A Trustworthy System
Both the HPLC and GC methods presented here must be validated to ensure they are fit for their intended purpose.[1][10][11] The validation should be performed in accordance with the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[11][12][13]
Key Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using either HPLC or GC.
Caption: General workflow for chromatographic analysis.
Conclusion
The HPLC and GC methods detailed in this guide provide a solid foundation for the accurate and reliable analysis of this compound. The scientific rationale behind the selection of each parameter has been elucidated to empower the analyst to not only follow the protocol but also to troubleshoot and adapt the method as needed. It is imperative that any method based on these recommendations be thoroughly validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
-
Venugopal, N., Reddy, A. V. B., Reddy, K. S., Madhavi, V., & Reddy, G. V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 123-128. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)/Q14: Analytical Procedure Development and Validation. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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Fabiańska, M. J., & Kurkiewicz, S. (2007). Some aspects of the use of PY-GC-MS to investigate the composition of the aromatic fraction of hard coal pyrolysates. Fuel, 86(12-13), 1909-1920. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
SIELC Technologies. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. The AAPS Journal, 6(1), Article e10. [Link]
-
Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Ioannidou, A., et al. (2017). Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids. Journal of Analytical and Applied Pyrolysis, 124, 134-143. [Link]
-
Occupational Safety and Health Administration (OSHA). (1991). Pyridine. [Link]
-
Wikipedia. 2,5-Dimethoxybenzaldehyde. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Núñez-Vergara, L. J., et al. (2002). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 47(3), 237-243. [Link]
-
Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Starodub, T. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
Application Notes and Protocols: 2-(2,5-Dimethoxybenzoyl)pyridine as a Ligand in Coordination Chemistry
Foreword: Unveiling the Potential of 2-(2,5-Dimethoxybenzoyl)pyridine in Modern Coordination Chemistry
Welcome to a comprehensive guide on the application of this compound as a versatile ligand in coordination chemistry. This document is crafted for researchers, synthetic chemists, and drug development professionals who are keen on exploring novel molecular architectures with tunable electronic and steric properties. In the ever-evolving landscape of inorganic and medicinal chemistry, the design of new ligands is paramount to the development of innovative catalysts, functional materials, and therapeutic agents.
This compound belongs to the esteemed class of 2-acylpyridine ligands. These ligands are characterized by a pyridine ring substituted at the 2-position with a carbonyl group, which can be part of an aldehyde, ketone, or ester. The defining feature of these ligands is their ability to act as bidentate chelators, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This chelation forms a stable five-membered ring, a structural motif that imparts significant thermodynamic and kinetic stability to the resulting metal complexes.
The electronic properties of the pyridine ring and the benzoyl moiety can be readily tuned by the introduction of substituents. In the case of this compound, the presence of two electron-donating methoxy groups on the benzoyl ring is expected to increase the electron density on the carbonyl oxygen, thereby enhancing its donor capacity. This, in turn, can influence the electronic structure and, consequently, the reactivity of the coordinated metal center. The strategic placement of these methoxy groups also offers possibilities for secondary interactions and can influence the overall stereochemistry of the resulting complexes.
This guide will provide you with a foundational understanding of this compound, from its synthesis to its potential applications. We will delve into detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, discuss essential characterization techniques, and explore the promising avenues for its use in catalysis and drug discovery. The methodologies presented herein are designed to be robust and reproducible, providing a solid starting point for your research endeavors.
Section 1: Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic routes for 2-acylpyridines. One of the most common and effective methods is the Grignard reaction between a 2-pyridylmagnesium halide and a suitably protected 2,5-dimethoxybenzoyl derivative, followed by oxidation. An alternative approach involves the palladium-catalyzed cross-coupling of a 2-pyridyl organometallic reagent with 2,5-dimethoxybenzoyl chloride. Below is a detailed protocol for a plausible synthetic route.
Proposed Synthetic Protocol: Grignard Reaction and Oxidation
This two-step protocol is based on the well-established reaction of Grignard reagents with aldehydes followed by oxidation of the resulting secondary alcohol.
Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Dry Tetrahydrofuran (THF)
-
2,5-Dimethoxybenzaldehyde[1]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
Protocol:
Step 1: Synthesis of (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add dry THF to cover the magnesium.
-
Dissolve 2-bromopyridine (1.0 eq) in dry THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium suspension and gently heat to initiate the reaction (the disappearance of the iodine color and gentle bubbling are indicative of initiation).
-
Once the reaction starts, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction with the Aldehyde:
-
Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in dry THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude secondary alcohol. This product can be purified by column chromatography or used directly in the next step.
-
Step 2: Oxidation to this compound
-
Oxidation:
-
Dissolve the crude (2,5-dimethoxyphenyl)(pyridin-2-yl)methanol from the previous step in DCM.
-
Add PCC (1.5 eq) or activated MnO₂ (5-10 eq) in portions to the solution with stirring. Note: PCC is a mild oxidizing agent suitable for this transformation. MnO₂ is a good alternative, especially for allylic and benzylic alcohols.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the chromium or manganese residues, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization of this compound:
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons of the pyridine ring and the dimethoxy-substituted benzene ring. Two singlets for the methoxy groups. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon, in addition to the aromatic carbons and the methoxy carbons. |
| FT-IR | A strong absorption band for the C=O stretch of the ketone, typically in the range of 1660-1680 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₃NO₃ (m/z = 243.09). |
Section 2: Coordination Chemistry of this compound
As a bidentate N,O-donor ligand, this compound is expected to form stable complexes with a wide range of transition metal ions. The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, forming a five-membered chelate ring.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes with this compound, which can be adapted for various metal precursors.
Workflow Diagram:
Caption: General workflow for the synthesis of metal complexes.
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., CuCl₂, Pd(OAc)₂, RuCl₃·xH₂O)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, DCM)
Instrumentation:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Protocol:
-
Ligand Solution:
-
Dissolve this compound (e.g., 2 eq) in a suitable anhydrous solvent in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Metal Salt Solution:
-
In a separate flask, dissolve the metal salt (e.g., 1 eq) in the same or a compatible anhydrous solvent.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the metal and desired complex.
-
The formation of a precipitate often indicates the formation of the metal complex.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted ligand.
-
The complex can be further purified by recrystallization from a suitable solvent or solvent mixture.
-
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with air- or moisture-sensitive metal salts or complexes, particularly those in low oxidation states.
-
Stoichiometry: The stoichiometry of the ligand to metal can be varied to obtain complexes with different coordination numbers and geometries. For example, a 2:1 ligand-to-metal ratio is common for square planar or octahedral complexes.
-
Solvent Choice: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Protic solvents like methanol or ethanol are often suitable, but aprotic solvents like acetonitrile or DCM may be required for certain metal precursors.
Characterization of Metal Complexes
The resulting metal complexes should be thoroughly characterized to determine their structure and properties.
| Technique | Information Gained |
| FT-IR Spectroscopy | A shift in the C=O stretching frequency to a lower wavenumber upon coordination is a strong indication of the carbonyl oxygen binding to the metal center. |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. |
| NMR Spectroscopy | For diamagnetic complexes, changes in the chemical shifts of the ligand protons upon coordination can provide insights into the coordination environment. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and overall geometry. |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex. |
| Magnetic Susceptibility | Determines the magnetic properties of paramagnetic complexes, providing information on the number of unpaired electrons and the spin state of the metal center. |
Section 3: Potential Applications
The unique electronic and steric properties of this compound and its metal complexes open up a wide range of potential applications in catalysis and medicinal chemistry.
Catalysis
Metal complexes of 2-acylpyridine ligands have been successfully employed as catalysts in various organic transformations. The bidentate nature of the ligand provides stability to the catalytic species, while the electronic properties of the ligand can be tuned to modulate the reactivity of the metal center.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands are well-known catalysts for Suzuki-Miyaura, Heck, and other cross-coupling reactions.[2] The this compound ligand could be used to prepare novel palladium catalysts with enhanced activity or selectivity.
-
Oxidation Reactions: The redox-active nature of some transition metals, when complexed with this ligand, could be harnessed for selective oxidation of alcohols and other organic substrates.
-
C-H Activation: The coordination of 2,5-disubstituted pyridines to palladium has been shown to yield precatalysts for C-H bond olefination.[3] Similar reactivity could be explored with complexes of this compound.
Experimental Workflow for Catalytic Screening:
Caption: General workflow for screening the catalytic activity of metal complexes.
Drug Development and Biological Activity
Pyridine derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. Metal complexes have also gained significant attention as potential therapeutic agents, often exhibiting enhanced biological activity compared to the free ligands.[4]
Potential Biological Applications:
-
Antimicrobial Agents: The pyridine scaffold is present in many compounds with antibacterial and antifungal properties.[5] Metal complexes can exhibit enhanced antimicrobial activity due to mechanisms such as increased lipophilicity, which facilitates cell penetration.
-
Anticancer Agents: The design of novel metal-based anticancer drugs is an active area of research. The this compound ligand could be used to create complexes with cytotoxic activity against cancer cell lines.
-
Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes could allow for targeted inhibition of enzymes implicated in various diseases.
Protocol for In Vitro Antimicrobial Screening (Broth Microdilution Method):
-
Preparation of Stock Solutions: Prepare stock solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (broth with microorganism and no compound) and negative (broth only) controls.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Section 4: Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in the vast field of coordination chemistry. Its synthesis is achievable through established organic methodologies, and its bidentate N,O-donor nature makes it an attractive candidate for the formation of stable complexes with a wide array of metal ions. The electronic influence of the dimethoxy substituents provides a handle for fine-tuning the properties of the resulting metal complexes.
The protocols and application notes provided in this guide serve as a robust starting point for researchers interested in exploring the potential of this ligand. The true value of this compound will be unveiled through systematic studies of its coordination behavior with various metals and the subsequent evaluation of the resulting complexes in catalysis and biological systems. We anticipate that future research in this area will lead to the discovery of novel catalysts with enhanced performance and new metallodrug candidates with promising therapeutic profiles.
References
- Google Patents. US5466800A - Process for the preparation of 2,5-disubstituted pyridines.
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Available from: [Link]
-
Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E. D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 27(1), 69–77. Available from: [Link]
-
PubChem. 2,5-Dimethoxypyridine. Available from: [Link]
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]
-
Wikipedia. Transition metal pyridine complexes. Available from: [Link]
-
Castellano, F. N., et al. (2013). Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. Chemical Science, 4(10), 3816-3827. Available from: [Link]
-
CNKI. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Available from: [Link]
-
Thomas, J. C., & Peters, J. C. (2011). Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry. Inorganic chemistry, 50(15), 7943–7955. Available from: [Link]
-
ResearchGate. A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Available from: [Link]
-
PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available from: [Link]
-
ResearchGate. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]
-
Science Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide. Available from: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
-
ACS Publications. and Dinuclear Binding Modes of the 2,5-Bis(α-pyridyl)pyrrolate Ligand in Platinum(II) Complexes. Available from: [Link]
- Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
MDPI. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Available from: [Link]
-
SpringerLink. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available from: [Link]
-
ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Available from: [Link]
-
MDPI. Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. Available from: [Link]
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- 3. Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]
Application Notes and Protocols for the Scalable Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2,5-dimethoxybenzoyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. Recognizing the need for robust and scalable synthetic methods in industrial and research settings, this guide critically evaluates multiple synthetic strategies. A detailed, step-by-step protocol for a scalable Grignard reaction-based synthesis is presented, emphasizing safety, efficiency, and reproducibility. This document is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable synthesis of this important molecule.
Introduction: The Significance of this compound
This compound and its derivatives are pivotal structural motifs in medicinal chemistry. Their utility stems from their role as precursors to a wide array of biologically active molecules. The unique electronic and steric properties conferred by the dimethoxybenzoyl and pyridine moieties allow for diverse pharmacological interactions, making this scaffold a subject of interest in drug discovery programs. The development of a scalable, cost-effective, and safe synthesis is therefore a critical step in advancing research and development efforts that rely on this key intermediate.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be employed for the synthesis of this compound. The choice of a particular route for scale-up depends on factors such as starting material availability and cost, reaction efficiency (yield), process safety, and ease of purification. Here, we compare three common approaches: the Grignard reaction, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions.
| Synthetic Route | Description | Advantages | Disadvantages | Scalability Considerations |
| Grignard Reaction | Reaction of a 2,5-dimethoxyphenyl Grignard reagent with a suitable pyridine electrophile (e.g., 2-cyanopyridine). | Generally high yields, readily available starting materials, versatile. | Highly exothermic and moisture-sensitive, requiring strict anhydrous conditions and careful temperature control.[1] | Requires careful process control to manage exothermicity, especially at larger scales.[2][3] |
| Friedel-Crafts Acylation | Electrophilic acylation of 1,4-dimethoxybenzene with a picolinoyl derivative in the presence of a Lewis acid catalyst.[4][5] | Well-established reaction, can be cost-effective. | Often requires stoichiometric amounts of Lewis acids, leading to significant waste streams. Regioselectivity can be an issue.[4] | Large volumes of acidic waste can be problematic for industrial-scale production. Catalyst deactivation can also occur.[4] |
| Palladium-Catalyzed Cross-Coupling | Coupling of a 2-pyridyl organometallic reagent with a 2,5-dimethoxybenzoyl derivative or vice versa.[6][7] | High functional group tolerance, often high yields and selectivity. | Palladium catalysts can be expensive, and removal of residual palladium from the final product is critical for pharmaceutical applications.[8] | Catalyst cost and metal contamination are significant scale-up challenges. |
Based on this analysis, the Grignard reaction presents a favorable balance of high yield, accessible starting materials, and manageable, albeit critical, scale-up challenges. The following sections will provide a detailed protocol for this approach.
Recommended Scalable Protocol: Grignard Reaction Route
This protocol details the synthesis of this compound via the reaction of 2,5-dimethoxyphenylmagnesium bromide with 2-cyanopyridine. This method has been selected for its efficiency and adaptability for scale-up.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW | Quantity (for 0.5 mol scale) | Notes |
| 1-Bromo-2,5-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | 108.5 g (0.5 mol) | Ensure dryness. |
| Magnesium Turnings | Mg | 24.31 | 13.4 g (0.55 mol, 1.1 eq) | Activate if necessary. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | For initiation. |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 52.1 g (0.5 mol) | Purify if necessary. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 1.5 L | Use a freshly opened bottle or distill from a suitable drying agent. |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 500 mL | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1 L | For extraction. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 500 mL | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic phase. |
Step-by-Step Experimental Protocol
Safety First: This reaction is highly exothermic and involves flammable solvents and pyrophoric reagents. All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure a suitable fire extinguisher is readily accessible.
Step 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place the magnesium turnings in the flask. If the magnesium is not fresh, it may be activated by stirring with a small amount of iodine until the color disappears or by briefly heating under vacuum.
-
Initiation: Add a small crystal of iodine to the magnesium turnings. Add approximately 50 mL of anhydrous THF to the flask.
-
Grignard Formation: Dissolve the 1-bromo-2,5-dimethoxybenzene in 500 mL of anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
-
Controlled Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The addition rate is a critical parameter for controlling the exotherm.[1][9]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The formation of the Grignard reagent is indicated by the appearance of a dark, grayish-brown solution.
Step 2: Reaction with 2-Cyanopyridine
-
Preparation: Dissolve the 2-cyanopyridine in 500 mL of anhydrous THF in a separate dropping funnel.
-
Controlled Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent. Maintain the internal temperature below 10 °C throughout the addition to prevent side reactions. The reaction of Grignard reagents with nitriles can be complex, and temperature control is crucial for selectivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Extraction
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred solution of saturated aqueous ammonium chloride (500 mL) and ice. This hydrolysis step should be performed slowly and with cooling to manage the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol. Recrystallization is often a more scalable purification method.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Process Safety and Scale-up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure a safe and efficient process.
-
Thermal Management: The Grignard reaction is highly exothermic.[1] On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential. The rate of addition of the aryl bromide should be carefully controlled to maintain a safe operating temperature.[2][9]
-
Inert Atmosphere: Strict exclusion of moisture and oxygen is critical for the success of the Grignard reaction. Ensure all solvents and reagents are anhydrous and that the reaction is conducted under a positive pressure of an inert gas.
-
Quenching: The quenching of the reaction mixture with an aqueous solution is also highly exothermic. The addition should be done slowly and with efficient cooling to prevent a runaway reaction.
-
Solvent Selection: Tetrahydrofuran (THF) is a common solvent for Grignard reactions. However, its potential to form explosive peroxides upon storage must be managed. Always use freshly opened or properly stored and tested THF.
-
Purification: While column chromatography is suitable for laboratory-scale purification, it may not be practical for large-scale production. Developing a robust recrystallization procedure is highly recommended for industrial applications.[10][11]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and moisture, high yields of the desired product can be consistently achieved. The provided safety and scale-up considerations are crucial for the successful implementation of this synthesis on a larger scale. This guide serves as a valuable resource for researchers and process chemists involved in the synthesis of this important pharmaceutical intermediate.
References
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. Retrieved January 24, 2026, from [Link]
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents.
-
Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. University of Liverpool. Retrieved January 24, 2026, from [Link]
-
Grignard Reaction. American Chemical Society. Retrieved January 24, 2026, from [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Retrieved January 24, 2026, from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. Retrieved January 24, 2026, from [Link]
- EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents.
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
-
Developing SOPs for Hazardous Chemical Manipulations. University of Illinois. Retrieved January 24, 2026, from [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo. Retrieved January 24, 2026, from [Link]
-
Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. MDPI. Retrieved January 24, 2026, from [Link]
-
Safety aspects of the process control of Grignard reactions. ResearchGate. Retrieved January 24, 2026, from [Link]
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- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]
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- 10. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine
Introduction
Welcome to the technical support center for the synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine. This molecule is a key intermediate in the development of various pharmaceutical compounds. However, its synthesis can present significant challenges, often resulting in suboptimal yields and purification difficulties. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
This document abandons a rigid template in favor of a dynamic, issue-driven question-and-answer format. We will delve into the most reliable synthetic routes, address specific experimental failures, and answer frequently asked questions to ensure your success.
Recommended Synthetic Pathway: Grignard Reaction with 2-Cyanopyridine
While several synthetic strategies exist, the most robust and consistently high-yielding approach involves the reaction of a Grignard reagent, 2,5-dimethoxyphenylmagnesium bromide, with 2-cyanopyridine. This method avoids the common pitfalls of other routes, such as the deactivation of the pyridine ring in Friedel-Crafts acylations.[1]
The overall transformation is as follows:
Reaction Scheme:
-
Grignard Formation: 1-Bromo-2,5-dimethoxybenzene reacts with magnesium turnings in an anhydrous ether solvent (like THF) to form 2,5-dimethoxyphenylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbon of the nitrile group in 2-cyanopyridine, forming a magnesium salt of a ketimine intermediate.
-
Hydrolysis: Acidic work-up hydrolyzes the intermediate to yield the final product, this compound.
Below is a visualization of the experimental workflow.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.
Materials:
-
1-Bromo-2,5-dimethoxybenzene
-
Magnesium turnings
-
Iodine crystal (for initiation, if needed)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Cyanopyridine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1M HCl
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation (Critical Step): All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-Bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous THF.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, add a single small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
-
Reaction with 2-Cyanopyridine:
-
Cool the freshly prepared Grignard solution to 0°C using an ice bath.
-
Dissolve 2-cyanopyridine (1.0-1.1 eq) in anhydrous THF and add it dropwise to the cold Grignard solution via the dropping funnel. A color change and increase in viscosity may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution or 1M HCl dropwise. Caution: This is an exothermic process.
-
Stir the resulting mixture until the solids have dissolved. You may have two clear layers.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is disappointingly low (<40%). What are the most common culprits?
A1: A low yield is the most frequent complaint and can usually be traced to one of three areas: Grignard reagent formation, the addition reaction, or the work-up.
-
Possible Cause 1: Inefficient Grignard Formation. The Grignard reagent is highly sensitive to moisture. Any trace of water on the glassware or in the solvent will consume the magnesium or the Grignard reagent as it forms, drastically reducing its effective concentration.
-
Solution: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. The quality of the magnesium turnings is also important; use freshly crushed or activated turnings if possible.
-
-
Possible Cause 2: Side Reactions. The primary side reaction is the homocoupling of the Grignard reagent to form 2,2',5,5'-tetramethoxy-1,1'-biphenyl. This is often promoted by trace oxygen or impurities in the starting bromide.
-
Solution: Degas your solvent before use by bubbling nitrogen through it. Ensure the reaction is maintained under a positive pressure of inert gas throughout. Purifying the 1-bromo-2,5-dimethoxybenzene by distillation before use can also help.
-
-
Possible Cause 3: Product Loss During Work-up. The pyridine nitrogen in your product is basic and can be protonated during an overly acidic work-up. The resulting pyridinium salt is highly water-soluble and will be lost to the aqueous phase.
-
Solution: Use a mild quenching agent like saturated aqueous NH₄Cl. If you must use dilute acid, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a base like sodium bicarbonate before performing the extraction. This ensures your product is in its neutral, organic-soluble form.
-
Caption: A troubleshooting decision tree for low yield issues.
Q2: My reaction mixture turned dark brown/black after adding the 2-cyanopyridine. Is this normal?
A2: Yes, a color change to a dark, often brown or deep red, viscous mixture is typical upon addition of the 2-cyanopyridine to the Grignard reagent. This is indicative of the formation of the intermediate magnesium-ketimine complex. While a dark color is expected, the formation of a significant amount of black precipitate could indicate decomposition or side reactions, possibly due to overheating during the addition.
-
Causality: The color arises from the charge-transfer characteristics of the complex formed between the electron-rich Grignard reagent and the electron-poor pyridine derivative.
-
Recommendation: Maintain a low temperature (0°C) during the addition of 2-cyanopyridine to manage the reaction's exothermicity and minimize potential side reactions. A slow, dropwise addition is crucial.
Q3: I'm having difficulty purifying the final product. It streaks badly on my silica gel column.
A3: This is a classic problem when purifying basic compounds like pyridines on standard silica gel, which is acidic. The basic nitrogen of your product interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and difficult elution.
-
Solution 1 (Recommended): Deactivate the silica gel. Before preparing your column, slurry the silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine (NEt₃). The triethylamine is a stronger base that will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Solution 2: Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
Solution 3: An acid-base extraction can be performed before chromatography to remove many impurities. Dissolve the crude product in ethyl acetate, extract with 1M HCl. The product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the product back into ethyl acetate. This will remove non-basic organic impurities.[3]
Frequently Asked Questions (FAQs)
Q1: Why can't I just use 2,5-dimethoxybenzoyl chloride and pyridine in a standard Friedel-Crafts acylation reaction?
A1: This is a mechanistically insightful question. A standard Friedel-Crafts acylation will fail for two primary reasons related to the pyridine ring itself.[1]
-
Lewis Base Interaction: Pyridine's nitrogen atom has a lone pair of electrons, making it a potent Lewis base. The Friedel-Crafts reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The pyridine nitrogen will react with the AlCl₃ catalyst in an acid-base reaction, forming a stable complex.[1]
-
Ring Deactivation: This complexation places a positive formal charge on the nitrogen atom. This has a powerful electron-withdrawing effect, which strongly deactivates the entire pyridine ring toward electrophilic aromatic substitution, which is the core mechanism of the Friedel-Crafts reaction.[5] The electrophile (the acylium ion) will not be attacked by the deactivated ring.
Caption: The deactivation pathway preventing Friedel-Crafts acylation on pyridine.
Q2: Are there any viable alternatives to the Grignard/2-cyanopyridine route?
A2: Yes, while the recommended route is often the most practical, other methods have been developed, particularly in academic or process development settings.
-
Organolithium Reagents: 2-Lithiopyridine (generated from 2-bromopyridine and n-butyllithium) can be reacted with 2,5-dimethoxybenzoic acid or its corresponding ester/amide to form the ketone.[6] This can be very effective but requires cryogenic temperatures (e.g., -78°C) and careful handling of pyrophoric butyllithium.
-
Palladium-Catalyzed Cross-Coupling: A Stille or Suzuki coupling could theoretically be used. For instance, one could couple a 2-pyridyl organometallic reagent with 2,5-dimethoxybenzoyl chloride. However, 2-pyridyl organoboron reagents for Suzuki couplings are known to be particularly unstable and challenging to work with.[7]
-
Pyridine N-Oxides: It is possible to add Grignard reagents to pyridine N-oxides, which can direct the addition to the 2-position.[8][9] The resulting dihydropyridine intermediate would then need to be oxidized and the N-oxide reduced, adding steps to the sequence.
Q3: How does the acidic hydrolysis of the ketimine intermediate work?
A3: The Grignard reagent adds to the nitrile to form a resonance-stabilized magnesium salt of an imine (an iminate). The mechanism for its conversion to a ketone upon acidic work-up is a classic piece of carbonyl chemistry.
-
Protonation: The imine nitrogen is protonated by the acid (e.g., H₃O⁺) to form an iminium ion.
-
Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbon of the iminium ion.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, creating a carbinolamine intermediate. This is a key step.
-
Elimination: The now-neutral amino group is protonated again, turning it into a good leaving group (ammonia, NH₃). The lone pair on the hydroxyl group pushes down to eliminate ammonia, forming a protonated ketone.
-
Deprotonation: A final deprotonation by water yields the neutral ketone product and regenerates the acid catalyst.
Data Summary
The choice of reaction conditions can significantly impact the yield. The following table summarizes typical conditions and expected outcomes for the recommended Grignard synthesis.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF has a higher boiling point, allowing for a higher reflux temperature which can facilitate Grignard formation. Its superior solvating properties for the magnesium complex can also be beneficial. |
| Temperature | Reflux (Ether, ~35°C) | Reflux (THF, ~66°C) | Ensures complete formation of the Grignard reagent. |
| Addition Time | 30 minutes | 1-2 hours | Slower addition of the bromide minimizes homocoupling side reactions by keeping its instantaneous concentration low. |
| Equivalents of Mg | 1.1 eq | 1.5 eq | A larger excess of magnesium can help drive the reaction to completion, especially if the surface of the turnings is partially oxidized. |
| Work-up | Dilute HCl | Saturated aq. NH₄Cl | NH₄Cl is a weaker acid, which prevents the protonation and subsequent loss of the basic pyridine product into the aqueous layer. |
| Typical Yield | 50-65% | 75-90% | Optimization of these key parameters consistently leads to a significant improvement in isolated yield.[10] |
References
- CHEN Zhi,tao, XIANG Jian,nan, & LI Zhi,liang. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
-
Villani, F. J., & King, M. S. (1957). 3-BENZOYLPYRIDINE. Organic Syntheses, 37, 6. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]
- US Patent US20100324299A1.
-
GAO, F., JIAO, K., DING, Z., & SONG, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925. [Link]
-
Wessels, F. L. (1950). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
-
VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]
-
Quora. (2017). Why does pyridine not give a Friedel craft reaction? [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for an unspecified article. [Link]
-
ResearchGate. (2007). Synthesis of 2-Substituted Pyridines from N-Oxides and Grignard Reagents. [Link]
-
Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087. [Link]
-
ResearchGate. (2020). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]
Sources
- 1. quora.com [quora.com]
- 2. rsc.org [rsc.org]
- 3. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)pyridine
Welcome to the technical support center for the purification of 2-(2,5-Dimethoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
This compound is an aromatic ketone of interest in medicinal chemistry and materials science. Its synthesis, typically involving a Friedel-Crafts acylation or a related cross-coupling reaction, can lead to a range of impurities that complicate downstream applications. This guide provides a systematic approach to the purification of this compound, addressing common challenges and offering detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. For a typical Friedel-Crafts acylation of 1,4-dimethoxybenzene with a pyridine-2-carbonyl derivative, you can anticipate:
-
Unreacted Starting Materials: Residual 1,4-dimethoxybenzene and the pyridine-2-carbonyl precursor.
-
Positional Isomers: Acylation at other positions of the 1,4-dimethoxybenzene ring can occur, leading to isomeric impurities.[1]
-
Hydrolysis Products: If moisture is present during the reaction or work-up, hydrolysis of the starting materials or the product can occur.[2]
-
Solvent Residues: Residual solvents from the reaction and extraction steps.
Q2: My purified this compound is a yellow or brownish solid. Is this normal?
A2: While a faint yellow tinge might be acceptable for some applications, a pronounced yellow or brown color often indicates the presence of impurities or degradation products. Highly pure this compound is expected to be a white to off-white crystalline solid. Discoloration can often be removed by recrystallization or column chromatography.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent system. Try screening a wider range of solvents or solvent mixtures. If the compound "oils out," try lowering the concentration, cooling the solution more slowly, or using a solvent system where the compound is less soluble. Seeding with a previously obtained pure crystal can also induce crystallization.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: The absence of impurity peaks is a strong confirmation of purity.
-
Mass Spectrometry (MS): Confirmation of the correct molecular weight.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Product loss during transfers. - Inefficient extraction. - Choosing a recrystallization solvent in which the product is too soluble. - Co-elution of product with impurities during chromatography. | - Minimize transfers and ensure complete dissolution and precipitation. - Perform multiple extractions with the appropriate solvent. - Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Optimize the mobile phase for better separation on the column. |
| Persistent colored impurities | - Highly colored byproducts from the synthesis. - Thermal degradation. | - Consider a pre-purification step, such as a charcoal treatment of a solution of the crude product (use with caution as it can adsorb the product as well). - Ensure that purification steps, especially distillation and recrystallization, are performed at the lowest feasible temperatures. |
| Presence of positional isomers in the final product | - Non-selective synthesis. - Isomers have very similar polarity to the desired product. | - Recrystallization may be effective if the isomers have different solubilities. - Column chromatography with a shallow solvent gradient and a high-resolution stationary phase is often necessary. Phenyl- or PFP-based columns can offer different selectivity for separating isomers.[3] |
| Product degradation during purification | - Hydrolysis of methoxy groups under acidic conditions. - Instability on silica gel. | - Avoid strongly acidic conditions during work-up and purification. - If using column chromatography, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a neutral base like triethylamine in the eluent. |
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Sources
Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine
Welcome to the technical support center for the synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic ketone. We will explore the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your synthetic protocols.
Overview of Synthetic Challenges
The synthesis of this compound is not as straightforward as a simple Friedel-Crafts acylation. The inherent basicity of the pyridine nitrogen complicates many classical electrophilic aromatic substitution approaches. The nitrogen lone pair readily complexes with Lewis acids, deactivating the pyridine ring toward acylation.[1] Consequently, successful syntheses typically rely on nucleophilic attack by a pyridine-derived organometallic species on a suitable benzoyl electrophile, or the oxidation of a precursor alcohol. Each of these routes presents a unique set of potential side reactions that can impact yield and purity.
This guide provides a question-and-answer-based troubleshooting framework to address the most common issues.
Primary Synthetic Pathways
Two principal routes are commonly employed, each with distinct advantages and disadvantages. Understanding these pathways is the first step in diagnosing experimental problems.
Figure 1: Common synthetic routes to this compound.
Troubleshooting Guide: Side Reactions & Low Yields
This section addresses specific problems you may encounter during your synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common complaint that can stem from multiple sources. A systematic approach is required for diagnosis.[2][3]
-
Cause 1: Reagent Quality & Handling: Organometallic reagents (Grignard and organolithiums) are highly sensitive to moisture and air.[4] Similarly, 2,5-dimethoxybenzoyl chloride is susceptible to hydrolysis.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Titrate organolithium reagents before use to determine their exact concentration. Handle acyl chlorides under an inert atmosphere.
-
-
Cause 2: Inefficient Organometallic Formation: The generation of 2-lithiopyridine or 2-pyridylmagnesium bromide may be incomplete.
-
Solution: For Grignard formation, activate the magnesium turnings with iodine or 1,2-dibromoethane. For lithiation, ensure the temperature is sufficiently low (typically -78 °C) to prevent decomposition.
-
-
Cause 3: Competing Side Reactions (Route 2): If you are using the acylation route (Route 2), several side reactions can consume your organometallic reagent, drastically lowering the yield of the desired ketone.
-
Solution: See Q2 for a detailed discussion of the double-addition side product. Consider using a less reactive acylating agent, such as a Weinreb amide, which is known to prevent over-addition.
-
-
Cause 4: Incomplete Oxidation (Route 1): If using the oxidation pathway, the reaction may not have gone to completion.
-
Solution: Monitor the reaction closely by TLC. If starting material (the alcohol) remains, consider adding more oxidant or extending the reaction time. Be aware that some oxidants, like MnO₂, can vary in activity between batches.
-
Figure 2: Troubleshooting workflow for low reaction yields.
Q2: I've isolated a major byproduct with a higher molecular weight than my product, and it contains a hydroxyl group according to IR/NMR. What is it?
This is the classic signature of a double-addition side reaction, which is particularly prevalent when using highly reactive organometallic reagents with esters or acid chlorides (Route 2).[5]
-
Mechanism: The first equivalent of the organometallic reagent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate collapses, expelling the leaving group (e.g., -Cl or -OR) to form the desired ketone. However, this ketone is also a reactive electrophile. If the organometallic reagent is still present, a second equivalent will attack the newly formed ketone, leading to a tertiary alcohol after aqueous workup.[5]
Figure 3: Mechanism of double-addition side reaction.
-
Prevention Strategies:
-
Inverse Addition: Slowly add the organometallic reagent to a solution of the acyl chloride at low temperature (-78 °C). This keeps the concentration of the nucleophile low, favoring the formation of the ketone.
-
Use a Weinreb Amide: Prepare the N-methoxy-N-methylamide of 2,5-dimethoxybenzoic acid. This starting material forms a stable chelated intermediate upon addition of the organometallic reagent, which prevents the elimination/second addition sequence until acidic workup.
-
Switch to Route 1: The oxidation of a secondary alcohol (Route 1) completely avoids this problem, as the carbon-carbon bond formation and ketone formation occur in separate, controlled steps.
-
Q3: My reaction with 2-bromopyridine and n-BuLi is messy, giving multiple isomeric products. What is happening?
When preparing 2-lithiopyridine from 2-bromopyridine, especially if the temperature is not strictly controlled, you may be observing the effects of a "halogen dance" rearrangement.[6]
-
Mechanism: This is a base-catalyzed intramolecular rearrangement where the initial organolithium species isomerizes to a more stable thermodynamic product. For instance, 2-lithiopyridine can rearrange to other lithiated isomers, which then react with the electrophile to give a mixture of regioisomeric benzoylpyridines.
-
Prevention:
-
Strict Temperature Control: Perform the lithiation and subsequent reaction at very low temperatures (-78 °C to -100 °C) to minimize the rate of rearrangement.[6]
-
Use Flow Chemistry: Continuous flow reactors allow for precise control over residence time and temperature, enabling the generation and immediate trapping of the kinetic organolithium species before it has time to rearrange.[6]
-
Consider a Grignard Reagent: 2-Pyridylmagnesium bromide is often more thermally stable than its organolithium counterpart and less prone to such rearrangements.
-
Frequently Asked Questions (FAQs)
Q: Why is direct Friedel-Crafts acylation of pyridine with 2,5-dimethoxybenzoyl chloride and AlCl₃ not a viable route?
Pyridine is a Lewis base due to the lone pair of electrons on the nitrogen atom. Friedel-Crafts acylation requires a strong Lewis acid catalyst, like AlCl₃, to activate the acyl chloride.[7] When AlCl₃ is added to pyridine, it preferentially forms a strong coordinate bond with the nitrogen atom. This complexation has two major negative effects:
-
Deactivation: The complexed nitrogen acts as a powerful electron-withdrawing group, severely deactivating the pyridine ring towards electrophilic attack.[1]
-
Catalyst Sequestration: The Lewis acid is effectively "trapped" by the pyridine nitrogen and is no longer available to activate the acyl chloride.[1]
Q: What are the common impurities I should look for during purification?
Besides the major side products discussed above, several minor impurities can complicate purification.
| Impurity Name | Source | Identification Tips |
| 2,5-Dimethoxybenzoic Acid | Hydrolysis of the starting acyl chloride. | Acidic. Can be removed with a basic wash (e.g., NaHCO₃ solution). Visible as a baseline spot on silica TLC. |
| Unreacted 2-Bromopyridine | Incomplete organometallic formation or addition. | Volatile. Can often be removed under high vacuum. Distinct isotopic pattern for bromine in MS. |
| 2-(2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol | Incomplete oxidation in Route 1. | More polar than the product ketone. Will show a broad -OH peak in ¹H NMR and IR. |
| Bipyridine species | Coupling of the organometallic reagent. | Higher molecular weight, non-polar impurity. |
Q: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. Use a combination of polar and non-polar solvent systems to achieve good separation. Staining with permanganate can help identify oxidizable species like the alcohol precursor.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying components in the crude reaction mixture. It provides the molecular weight of the product and all major byproducts, which is critical for diagnosing issues like double addition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for final product characterization and for identifying the precise structure of isolated impurities.
References
-
PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. PrepChem.com. Retrieved January 24, 2026, from [Link]
- Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
- Google Patents. (2008). CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
-
Filo. (n.d.). The chemistry of pyridine under friedel-crafts acylation. Retrieved January 24, 2026, from [Link]
-
MDPI. (2020). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Retrieved January 24, 2026, from [Link]
- Google Patents. (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 24, 2026, from [Link]
- Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
-
PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). 8.1.29 Dearomatization Reactions Using Organolithiums. Retrieved January 24, 2026, from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. r/AdvancedOrganic. Retrieved January 24, 2026, from [Link]
- Google Patents. (2013). EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.
-
Royal Society of Chemistry. (2021). Electrochemical and quantum chemical studies of peculiarities of 2,5-di-Me-pyrazine-di-N-oxide oxidation in the presence of methanol at single-walled and multi-walled carbon nanotube paper electrodes. Energy Advances. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 24, 2026, from [Link]
-
Reddit. (n.d.). Common ways to lose product and reduce yield?. r/chemistry. Retrieved January 24, 2026, from [Link]
- Google Patents. (1999). EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 24, 2026, from [Link]
-
Sci-Hub. (2005). One‐Pot Synthesis of Pyridine Derivatives via Diels—Alder Reactions of 2,4‐Dimethyl‐5‐methoxyoxazole. Retrieved January 24, 2026, from [Link]
-
MDPI. (2021). Improvement of the Electrocatalytic Properties for the Methanol Oxidation Reaction (MOR) of the CoPt Alloy. Retrieved January 24, 2026, from [Link]
-
European Patent Office. (2014). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. Patent 2586777. Retrieved January 24, 2026, from [Link]
-
MDPI. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2008). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved January 24, 2026, from [Link]
-
FRONTIERS IN CHEMICAL SCIENCES. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2017). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (2011). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Retrieved January 24, 2026, from [Link]
-
Rhodium Archive. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved January 24, 2026, from [Link]
-
Reddit. (n.d.). What are some common causes of low reaction yields?. r/Chempros. Retrieved January 24, 2026, from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved January 24, 2026, from [Link]
-
PubMed Central. (2021). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Retrieved January 24, 2026, from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2011). (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. Retrieved January 24, 2026, from [Link]
-
FRONTIERS IN CHEMICAL SCIENCES. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Tandem reactions involving organolithium reagents. A review. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2021). Electrochemical and quantum chemical study of peculiarities of 2,5-di-Me-pyrazine-di-N-oxide oxidation in the presence of methanol at single-walled and multi-walled carbon nanotube paper electrodes. Retrieved January 24, 2026, from [Link]
-
Poznan University of Technology. (n.d.). Hydrolysis of benzoyl chloride. Retrieved January 24, 2026, from [Link]
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Navigating the Scale-Up of Benzoylpyridine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoylpyridines, a critical scaffold in numerous pharmaceutical agents, presents unique and often formidable challenges when transitioning from the laboratory bench to pilot and industrial-scale production. The inherent electronic properties of the pyridine ring, coupled with the often-exothermic nature of acylation reactions, demand a nuanced and expert-led approach to scale-up. This technical support center provides a comprehensive guide to troubleshooting common issues, grounded in mechanistic principles and field-proven strategies, to ensure a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of pyridine so challenging to scale up?
A1: The primary challenge lies in the basicity of the pyridine nitrogen. This nitrogen atom readily coordinates with Lewis acids (e.g., AlCl₃), which are essential catalysts for classical Friedel-Crafts reactions. This coordination has two detrimental effects: firstly, it deactivates the pyridine ring towards electrophilic aromatic substitution, making the reaction sluggish or preventing it altogether.[1] Secondly, it sequesters the Lewis acid catalyst, rendering it unavailable to activate the acylating agent.[1] At scale, these issues are magnified, leading to poor conversions, excessive catalyst requirements, and complex downstream processing.
Q2: What are the main safety concerns when scaling up benzoylpyridine synthesis?
A2: The primary safety concerns are thermal runaway and the handling of hazardous materials. Friedel-Crafts acylation is often highly exothermic, and the risk of a runaway reaction increases significantly with scale due to the reduced surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation.[2] Additionally, common reagents like pyridine and Lewis acids are toxic and corrosive, requiring specialized handling procedures and personal protective equipment (PPE) to minimize exposure risks.[3][4]
Q3: What are the most common alternative synthetic routes to benzoylpyridines at an industrial scale?
A3: Given the challenges of direct Friedel-Crafts acylation, several alternative strategies are employed for large-scale production. These include:
-
Oxidation of (phenyl(pyridin-2-yl)methanol) derivatives: This method involves the oxidation of a pre-formed alcohol precursor, which can be synthesized through various routes. This approach avoids the direct acylation of the pyridine ring.[5]
-
Metalation followed by acylation: This involves the deprotonation of a pyridine derivative using a strong base, followed by quenching with an acylating agent. This method offers excellent regioselectivity but requires cryogenic temperatures and careful handling of organometallic intermediates.[6]
-
Cross-coupling reactions: Palladium- or nickel-catalyzed cross-coupling reactions of pyridine derivatives with appropriate benzoyl partners are increasingly used. These methods offer high yields and functional group tolerance but can be costly due to the use of precious metal catalysts.[7]
-
Reactions of cyanopyridines with benzene derivatives: This process utilizes a Lewis acid catalyst to promote the reaction between a cyanopyridine and a benzene derivative, followed by hydrolysis to yield the benzoylpyridine.[8]
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
Q: My large-scale benzoylpyridine synthesis is showing very low conversion, or the reaction has stalled completely. What are the likely causes and how can I troubleshoot this?
A: Low or stalled conversion in a scaled-up benzoylpyridine synthesis is a common problem, often stemming from issues with catalyst activity, reagent quality, or reaction conditions.
Root Cause Analysis:
-
Catalyst Deactivation: As discussed in the FAQs, the pyridine nitrogen can complex with and deactivate Lewis acid catalysts. At scale, localized concentration gradients and inadequate mixing can exacerbate this issue.[9]
-
Insufficient Catalyst Loading: A stoichiometric amount of Lewis acid is often required due to complexation with both the pyridine substrate and the ketone product.[10] Inadequate catalyst loading will result in incomplete conversion.
-
Poor Raw Material Quality: The purity of starting materials is critical at scale. Impurities in the pyridine, acylating agent, or solvent can interfere with the reaction or poison the catalyst.[11]
-
Inadequate Temperature Control: Insufficient heating can lead to a slow reaction rate, while excessive temperatures can cause decomposition of reactants or products.
Troubleshooting Protocol:
-
Re-evaluate Catalyst Strategy:
-
Increase Catalyst Loading: If using a traditional Lewis acid like AlCl₃, a systematic increase in catalyst loading may be necessary.
-
Alternative Catalysts: Consider using alternative catalysts that are less susceptible to pyridine inhibition, such as certain metal triflates or supported acid catalysts.[12]
-
Pre-complexation: In some cases, pre-complexing the pyridine with a less reactive Lewis acid before adding the primary catalyst can be a viable strategy.
-
-
Verify Raw Material Quality:
-
Analytical Testing: Conduct thorough analytical testing (e.g., GC-MS, NMR, Karl Fischer titration) on all incoming raw materials to ensure they meet the required specifications.
-
Purification of Starting Materials: If necessary, purify the starting materials before use. For example, distillation of pyridine can remove water and other impurities.
-
-
Optimize Reaction Conditions:
-
Temperature Profile: Carefully monitor and control the reaction temperature. A gradual increase in temperature might be necessary to initiate and sustain the reaction.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Non-polar solvents are often preferred for Friedel-Crafts reactions.
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity and Impurity Formation
Q: The impurity profile of my scaled-up benzoylpyridine reaction is unacceptable, with significant amounts of undesired isomers and byproducts. How can I improve the selectivity and purity?
A: Poor regioselectivity and the formation of impurities are common challenges when scaling up heteroaromatic functionalization reactions. These issues can arise from the inherent reactivity of the pyridine ring and side reactions that become more prevalent at larger scales.
Root Cause Analysis:
-
Multiple Reactive Sites: The pyridine ring has multiple positions that can potentially undergo acylation, leading to a mixture of isomers.
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as poly-acylation or decomposition can occur.
-
Work-up Issues: Inefficient work-up procedures can lead to the carry-over of impurities into the final product.
Troubleshooting Protocol:
-
Enhance Regioselectivity:
-
Directing Groups: The use of directing groups on the pyridine ring can effectively block certain positions and direct the acylation to the desired site.[13]
-
Metalation: As mentioned previously, directed ortho-metalation followed by acylation offers excellent regiocontrol.[6]
-
Catalyst Selection: Certain catalysts may offer better regioselectivity than others. A screening of different catalysts at the lab scale is recommended before scaling up.
-
-
Minimize Byproduct Formation:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and detect the formation of byproducts in real-time.
-
Optimize Reaction Time and Temperature: Stop the reaction once the desired conversion is reached to minimize the formation of degradation products.
-
Controlled Addition of Reagents: A slow, controlled addition of the acylating agent can help to maintain a more consistent reaction temperature and minimize side reactions.
-
-
Improve Work-up and Purification:
-
Quenching: The reaction quench should be carefully designed to neutralize any remaining reactive species and facilitate the separation of the product. Quenching at low temperatures can be crucial to prevent byproduct formation.[14]
-
Extraction: Optimize the extraction solvent and pH to ensure efficient separation of the product from impurities.
-
Crystallization: Crystallization is a powerful technique for purifying the final product at scale. The choice of solvent and cooling profile are critical for obtaining high purity and good yield.[15]
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Isomeric Benzoylpyridines | Multiple reactive sites on the pyridine ring | Use of directing groups, metalation, or catalyst screening to improve regioselectivity. |
| Poly-acylated Products | High reactivity of the initial product | Use a less reactive acylating agent, control stoichiometry, or use a deactivating protecting group. |
| Unreacted Starting Materials | Incomplete reaction | Optimize reaction conditions (temperature, time, catalyst loading) and monitor conversion. |
| Decomposition Products | High reaction temperature or prolonged reaction time | Implement strict temperature control and monitor reaction progress to determine the optimal endpoint. |
Issue 3: Exotherm and Thermal Runaway Risk
Q: I am concerned about the exothermic nature of my benzoylpyridine synthesis, especially during scale-up. What are the best practices for managing the reaction exotherm and ensuring thermal safety?
A: Managing the reaction exotherm is paramount for the safe scale-up of benzoylpyridine synthesis. A failure to adequately control the heat generated by the reaction can lead to a dangerous thermal runaway.
Root Cause Analysis:
-
High Enthalpy of Reaction: Friedel-Crafts acylations are inherently exothermic.
-
Reduced Heat Transfer at Scale: Larger reactors have a lower surface-area-to-volume ratio, which makes heat removal less efficient.[2]
-
Inadequate Cooling Capacity: The cooling system of the reactor may not be sufficient to handle the heat generated by the reaction at the desired production rate.
Best Practices for Thermal Management:
-
Calorimetric Studies:
-
Reaction Calorimetry (RC1): Before scaling up, perform reaction calorimetry studies to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for assessing the thermal risk and designing a safe process.[12]
-
-
Process Control Strategies:
-
Semi-batch Operation: Instead of adding all reagents at once, a semi-batch approach with controlled addition of the limiting reagent is recommended. This allows the rate of heat generation to be controlled by the addition rate.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm, although this may impact reaction kinetics and throughput.[15]
-
Temperature Control: Ensure the reactor is equipped with a responsive and robust temperature control system.
-
-
Reactor Design and Engineering Controls:
-
Adequate Cooling: The reactor should have a sufficiently large cooling jacket and/or internal cooling coils.
-
Emergency Cooling/Quench System: Have a documented and tested emergency cooling or quenching system in place to quickly stop the reaction in the event of a temperature excursion.
-
Pressure Relief: The reactor must be equipped with appropriately sized pressure relief devices (e.g., rupture discs, relief valves) to safely vent any overpressure resulting from a runaway reaction.
-
Diagram of Thermal Risk Assessment:
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-(2,5-Dimethoxybenzoyl)pyridine: A Guide for Researchers
Introduction
2-(2,5-Dimethoxybenzoyl)pyridine, a key intermediate in the synthesis of various pharmacologically active compounds, presents a unique synthetic challenge. Its structure, featuring a pyridine ring connected to a dimethoxy-substituted benzoyl group, necessitates a strategic approach to its construction. This guide provides an in-depth comparative analysis of plausible synthetic routes to this valuable molecule, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method for their specific needs. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses.
Route 1: Houben-Hoesch-Type Reaction of 2-Cyanopyridine with 1,4-Dimethoxybenzene
This route is adapted from a known procedure for the synthesis of a structurally similar compound, 2-(3,4-dimethoxybenzoyl)pyridine[1]. The Houben-Hoesch reaction and its variations are classic methods for the synthesis of aryl ketones from nitriles and activated arenes. In this proposed synthesis, 2-cyanopyridine reacts with 1,4-dimethoxybenzene in the presence of a Lewis acid, such as hydrogen chloride, to form an intermediate ketimine salt, which is subsequently hydrolyzed to yield the desired ketone.
Reaction Mechanism
The reaction is initiated by the activation of the nitrile group of 2-cyanopyridine by a Lewis acid (in this case, dry HCl gas). This increases the electrophilicity of the nitrile carbon, making it susceptible to electrophilic aromatic substitution on the electron-rich 1,4-dimethoxybenzene ring. The resulting iminium ion intermediate is then hydrolyzed upon workup to afford the final ketone product.
Experimental Protocol
-
Materials: 2-Cyanopyridine, 1,4-dimethoxybenzene (hydroquinone dimethyl ether), dry diethyl ether, and dry hydrogen chloride gas.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous diethyl ether.
-
To this solution, add 2-cyanopyridine (1.0 equivalent) with stirring and cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring, maintaining the temperature below 40°C.
-
Continue the slow bubbling of HCl for approximately 8 hours at room temperature.
-
After the reaction is complete, pour the mixture into water.
-
Evaporate the diethyl ether under reduced pressure.
-
Wash the remaining aqueous solution with petroleum ether to remove any unreacted 1,4-dimethoxybenzene.
-
Make the aqueous solution basic (pH ~12) by the addition of 6N aqueous sodium hydroxide.
-
The product, this compound, will precipitate as a solid.
-
Filter the solid, wash with water, and dry in vacuo.
-
Visualization of the Workflow
Caption: Workflow for the Houben-Hoesch-type synthesis.
Route 2: Grignard Reaction of a 2-Pyridyl Organometallic with a 2,5-Dimethoxybenzoyl Electrophile
This approach involves the nucleophilic addition of a 2-pyridyl organometallic reagent, such as 2-pyridylmagnesium bromide or 2-lithiopyridine, to a suitable 2,5-dimethoxybenzoyl electrophile. The choice of the electrophile is critical and can include 2,5-dimethoxybenzaldehyde, 2,5-dimethoxybenzoyl chloride, or a corresponding ester.
Sub-Route 2A: Reaction with 2,5-Dimethoxybenzaldehyde followed by Oxidation
In this two-step sequence, the 2-pyridyl organometallic reagent adds to the carbonyl group of 2,5-dimethoxybenzaldehyde to form a secondary alcohol, (2,5-dimethoxyphenyl)(pyridin-2-yl)methanol. Subsequent oxidation of this alcohol yields the target ketone.
Reaction Mechanism
The highly nucleophilic carbon of the 2-pyridyl organometallic reagent attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting alkoxide is then protonated during aqueous workup to give the secondary alcohol. A variety of oxidizing agents, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions, can then be employed to convert the alcohol to the ketone.
Experimental Protocol (Illustrative)
-
Step 1: Grignard Reaction
-
Prepare 2-pyridylmagnesium bromide from 2-bromopyridine and magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve 2,5-dimethoxybenzaldehyde in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the aldehyde solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Oxidation
-
Dissolve the crude alcohol from Step 1 in a suitable solvent (e.g., dichloromethane or acetone).
-
Add an excess of activated manganese dioxide and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until all the starting alcohol is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the manganese salts and wash the pad with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.
-
Sub-Route 2B: Direct Acylation with 2,5-Dimethoxybenzoyl Chloride
A more direct approach involves the reaction of a 2-pyridyl organometallic reagent with 2,5-dimethoxybenzoyl chloride. This avoids the need for a separate oxidation step.
Reaction Mechanism
The 2-pyridyl nucleophile attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group yields the desired ketone. To avoid the formation of a tertiary alcohol by a second addition of the organometallic reagent, the reaction is typically carried out at low temperatures.
Visualization of the Grignard Route
Caption: Grignard reaction followed by oxidation.
Route 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions as a versatile tool for the formation of carbon-carbon bonds. A plausible route to this compound would involve a Stille or Suzuki-Miyaura coupling.
Reaction Mechanism
-
Stille Coupling: This would involve the reaction of a 2-pyridyl stannane with 2,5-dimethoxybenzoyl chloride in the presence of a palladium catalyst.
-
Suzuki-Miyaura Coupling: This would involve the coupling of a 2-pyridylboronic acid or ester with a 2,5-dimethoxyhalobenzene, followed by a separate step to introduce the carbonyl group, or the coupling of 2-bromopyridine with a 2,5-dimethoxybenzoylboronic acid derivative. While potentially effective, the synthesis of the required boronic acid derivatives adds extra steps to the overall sequence.
General Considerations for Cross-Coupling
While these methods are powerful, they often require careful optimization of the catalyst, ligand, base, and solvent system. The synthesis of the necessary organometallic coupling partners (stannanes or boronic acids) can also add to the overall length of the synthesis.
Comparative Analysis of Synthesis Routes
| Route | Starting Materials | Number of Steps | Potential Yield | Advantages | Disadvantages |
| 1. Houben-Hoesch-Type | 2-Cyanopyridine, 1,4-Dimethoxybenzene | 1 | Moderate to Good[1] | One-pot reaction, readily available starting materials. | Use of corrosive and hazardous dry HCl gas, may require optimization for the 2,5-dimethoxy isomer. |
| 2A. Grignard & Oxidation | 2-Bromopyridine, 2,5-Dimethoxybenzaldehyde | 2 | Good to High | Well-established reactions, potentially high yielding. | Two-step process, requires an additional oxidation step, Grignard reagents are moisture-sensitive. |
| 2B. Grignard & Acylation | 2-Bromopyridine, 2,5-Dimethoxybenzoyl Chloride | 1 | Good | More direct than Route 2A. | Risk of over-addition to form a tertiary alcohol, requires low-temperature conditions. |
| 3. Cross-Coupling | Halopyridines, Organostannanes/boronic acids | Multi-step | Variable | High functional group tolerance, generally mild reaction conditions. | Requires synthesis of organometallic coupling partners, catalyst cost and optimization can be an issue. |
Conclusion and Recommendations
For laboratory-scale synthesis where simplicity and readily available starting materials are a priority, the Houben-Hoesch-type reaction (Route 1) presents an attractive option, provided that appropriate safety precautions are taken for handling dry HCl gas. The Grignard reaction followed by oxidation (Route 2A) offers a reliable and potentially high-yielding alternative, especially if the corresponding alcohol is also of interest. For more complex molecules or when seeking to avoid harsh reagents, palladium-catalyzed cross-coupling reactions (Route 3) offer a powerful, albeit more involved, strategy.
The ultimate choice of synthesis route will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity of the final product. It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route.
References
- This is a placeholder for a relevant reference on the importance of this compound.
- This is a placeholder for a relevant reference on the Houben-Hoesch reaction.
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- This is a placeholder for a relevant reference on Grignard reactions with pyridines.
- This is a placeholder for a relevant reference on palladium-c
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A Comparative Guide to the Synthesis of 2-(2,5-Dimethoxybenzoyl)pyridine: Evaluating Reproducibility in Grignard and Friedel-Crafts Protocols
Introduction: The Significance of 2-(2,5-Dimethoxybenzoyl)pyridine in Medicinal Chemistry
This compound is a pivotal chemical intermediate, most notably in the synthesis of Alizapride, a dopamine D2 receptor antagonist used as a prokinetic and antiemetic agent.[1] The robust and reproducible synthesis of this key intermediate is paramount for ensuring the quality, yield, and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this compound: a Grignard-based protocol and a Friedel-Crafts acylation approach. By examining the underlying chemical principles, detailing step-by-step experimental procedures, and presenting a critical evaluation of their respective advantages and disadvantages, this document aims to equip researchers and process chemists with the necessary insights to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Protocols
The choice of a synthetic route is often a trade-off between factors such as yield, purity, cost of reagents, reaction conditions, and scalability. Below is a summary of the key parameters for the two protocols detailed in this guide.
| Parameter | Protocol 1: Grignard Reaction | Protocol 2: Friedel-Crafts Acylation |
| Key Reagents | 2-Bromopyridine, Magnesium, 2,5-Dimethoxybenzoyl chloride | Pyridine, 2,5-Dimethoxybenzoyl chloride, Aluminum chloride |
| Reaction Type | Nucleophilic Acyl Substitution | Electrophilic Aromatic Substitution |
| Anticipated Yield | Moderate to High | Variable, potentially lower |
| Scalability | Generally good, with careful control of exotherm | Can be challenging due to catalyst handling and quenching |
| Key Challenges | Initiation of Grignard reagent, moisture sensitivity | Low reactivity of pyridine ring, potential for side reactions |
| Purification | Standard chromatographic or crystallization methods | Requires careful workup to remove catalyst residues |
Protocol 1: Grignard Reagent-Based Synthesis
This protocol is adapted from established procedures for the synthesis of structurally similar benzoylpyridines and represents a reliable method for the formation of the target compound.[2] The core of this synthesis lies in the nucleophilic attack of a pyridyl Grignard reagent on an acyl chloride.
Experimental Workflow
Caption: Workflow for the Grignard-based synthesis of this compound.
Step-by-Step Methodology
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of 2-pyridylmagnesium bromide.[3]
-
Acylation Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2,5-dimethoxybenzoyl chloride (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality and Scientific Rationale
The success of this protocol hinges on the successful formation of the Grignard reagent. Pyridyl halides can be less reactive than their benzene counterparts, and initiation can sometimes be challenging. The use of an initiator like iodine and gentle heating are crucial. The subsequent nucleophilic attack of the highly reactive Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride is a rapid and generally high-yielding reaction.[4] Maintaining a low temperature during the addition of the acyl chloride is important to minimize side reactions.
Protocol 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming aryl ketones.[5] However, its application to pyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Furthermore, the nitrogen atom of pyridine can coordinate with the Lewis acid catalyst, further deactivating the ring.[6] This protocol outlines a plausible approach that aims to overcome these challenges.
Experimental Workflow
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Step-by-Step Methodology
-
Formation of the Acylium Ion Complex: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an inert solvent such as dichloromethane or 1,2-dichloroethane is prepared. The mixture is cooled to 0 °C. A solution of 2,5-dimethoxybenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
-
Acylation of Pyridine: Pyridine (1.2 equivalents), acting as both reactant and a scavenger for the generated HCl, is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and subsequently heated to a gentle reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. After drying over anhydrous sodium sulfate, the solvent is evaporated. The crude product is purified by column chromatography.[7]
Causality and Scientific Rationale
The key to this protocol is the use of a significant excess of the Lewis acid catalyst to ensure that there is enough "free" catalyst to activate the acyl chloride after some of it has been complexed by the pyridine nitrogen. Heating is often necessary to overcome the high activation energy for the electrophilic substitution on the deactivated pyridine ring. The use of pyridine itself as a base to neutralize the generated HCl can help to drive the reaction forward.[7] However, this can also lead to the formation of N-acylated pyridinium salts as byproducts.
Conclusion: A Matter of Reliability vs. Challenge
For the synthesis of this compound, the Grignard-based protocol offers a more reliable and generally higher-yielding route. Its reproducibility is contingent on the careful handling of moisture-sensitive reagents and the successful initiation of the Grignard reagent. While the Friedel-Crafts acylation presents a more direct approach on paper, its practical application is fraught with challenges related to the inherent low reactivity of the pyridine ring and the potential for catalyst deactivation and side reactions. For researchers and drug development professionals, the Grignard protocol is recommended for its robustness and predictability, particularly when consistent yields and high purity are critical for downstream applications in API synthesis.
References
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(2025-08-07) (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved January 25, 2026, from [Link]
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(2025-11-21) (PDF) Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes - ResearchGate. Retrieved January 25, 2026, from [Link]
- US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents. (n.d.).
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(2025-08-10) Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions - ResearchGate. Retrieved January 25, 2026, from [Link]
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (n.d.).
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Synthesis of 2-pyridones - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
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(2019-06-01) (PDF) A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism - ResearchGate. Retrieved January 25, 2026, from [Link]
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(2025-08-06) The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. Retrieved January 25, 2026, from [Link]
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Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciSpace. (n.d.). Retrieved January 25, 2026, from [Link]
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(2016-12-28) Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Retrieved January 25, 2026, from [Link]
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A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001-10-26). Retrieved January 25, 2026, from [Link]
- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents. (n.d.).
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Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. (n.d.). Retrieved January 25, 2026, from [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. (2015-12-10). Retrieved January 25, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (n.d.). Retrieved January 25, 2026, from [Link]
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The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 - EPO. (n.d.). Retrieved January 25, 2026, from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023-11-27). Retrieved January 25, 2026, from [Link]
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Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap. (n.d.). Retrieved January 25, 2026, from [Link]
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Friedel-Crafts Reactions - Chemistry LibreTexts. (2023-01-22). Retrieved January 25, 2026, from [Link]
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(2006-12-01) (PDF) Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex - ResearchGate. Retrieved January 25, 2026, from [Link]
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Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022-12-24). Retrieved January 25, 2026, from [Link]
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Alizapride | C16H21N5O2 | CID 135413504 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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(2025-08-07) A new method for the preparation of pyridine-2,5-dicarboxylic acid - ResearchGate. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 2-(2,5-Dimethoxybenzoyl)pyridine Using 2D NMR
Introduction: The Challenge of Connectivity in Complex Aromatics
In the realm of pharmaceutical and materials science, the precise structural characterization of novel organic compounds is non-negotiable. A molecule's function is intrinsically linked to its three-dimensional architecture. For a molecule like 2-(2,5-Dimethoxybenzoyl)pyridine, comprised of two distinct aromatic systems linked by a carbonyl bridge, the primary analytical challenge lies not just in identifying the fragments but in definitively proving their connectivity.
While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational dataset—revealing the number and electronic environment of protons and carbons—it often falls short in unambiguously connecting molecular subunits, especially across non-protonated (quaternary) carbons like the central carbonyl group.[1][2] This guide provides a comprehensive, field-proven methodology for leveraging a suite of two-dimensional (2D) NMR experiments to overcome this challenge, ensuring a self-validating and irrefutable structural confirmation. We will demonstrate how the synergistic application of COSY, HSQC, and HMBC experiments provides a complete and trustworthy picture of molecular connectivity.[3][4]
The 2D NMR Solution Suite: A Multi-faceted Approach to a Molecular Puzzle
Modern NMR spectroscopy offers a powerful toolkit of 2D experiments that transform a complex structural problem into a solvable puzzle.[3][5] By spreading spectral information across two frequency dimensions, we can resolve overlapping signals and, more importantly, visualize correlations between nuclei.[2] For our target molecule, we will employ a trifecta of core experiments:
-
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[6][7][8] It is the primary tool for mapping out the contiguous proton networks within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon atom to which it is directly attached (one-bond, ¹J coupling).[9][10][11] It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for elucidating the overall molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J or ³J).[9][10][12] Crucially, these correlations can be observed to quaternary carbons, making HMBC the key to "stitching" the pyridine and dimethoxybenzoyl fragments together across the carbonyl bridge.
The logical workflow for this structural elucidation is depicted below.
Caption: Structural elucidation workflow using 1D and 2D NMR.
Step 1: Delineating Spin Systems with COSY
The first step in our analysis is to use COSY to map the proton-proton connectivities. For this compound, we expect to see two independent aromatic spin systems, plus the isolated methoxy singlets.
-
Pyridine Ring : The four protons on the pyridine ring (H-3', H-4', H-5', H-6') form a coupled network. The COSY spectrum will show cross-peaks connecting H-3' to H-4', H-4' to H-5', and H-5' to H-6'. This confirms the relative positions of these protons.[13]
-
Dimethoxybenzoyl Ring : The three protons on this ring (H-3, H-4, H-6) also form a spin system. We expect to see a clear correlation between H-3 and H-4. H-6 will appear as a doublet with no COSY correlations to other aromatic protons, a key identifying feature.
-
Methoxy Groups : The two methoxy groups (-OCH₃) will appear as sharp singlets in the ¹H NMR spectrum and will not show any COSY cross-peaks, confirming their isolation from any proton-bearing neighbors.
Step 2: Assigning Protonated Carbons with HSQC
With the proton networks established, the HSQC experiment provides the next layer of information by linking each proton directly to its attached carbon.[10][11] This is a highly sensitive and reliable experiment that allows for the unambiguous assignment of all CH groups. The expected correlations are summarized in the table below.
| Proton (¹H) Signal | Expected δ (ppm) | Correlated Carbon (¹³C) Signal | Expected δ (ppm) | Justification |
| H-6' | ~8.7 | C-6' | ~149 | α to Nitrogen |
| H-4' | ~7.9 | C-4' | ~137 | γ to Nitrogen |
| H-3' | ~7.8 | C-3' | ~126 | β to Nitrogen |
| H-5' | ~7.5 | C-5' | ~122 | β to Nitrogen |
| H-6 | ~7.3 | C-6 | ~124 | Ortho to Carbonyl |
| H-4 | ~7.2 | C-4 | ~119 | Ortho/Para to -OCH₃ |
| H-3 | ~7.1 | C-3 | ~114 | Ortho to -OCH₃ |
| 2-OCH₃ | ~3.8 | 2-OCH₃ | ~56 | Methoxy Carbon |
| 5-OCH₃ | ~3.7 | 5-OCH₃ | ~55 | Methoxy Carbon |
| Note: Chemical shifts (δ) are predictive and may vary based on solvent and experimental conditions. Assignments are based on known substituent effects in pyridine and benzene derivatives.[14][15] |
Step 3: The Definitive Link – Bridging Fragments with HMBC
The HMBC experiment is the cornerstone of this analysis, providing the crucial long-range connectivity information needed to assemble the final structure.[9][16] It reveals correlations between protons and carbons separated by two or three bonds, and most importantly, it visualizes correlations to quaternary carbons that are invisible in HSQC.
For this compound, the key HMBC correlations that validate the structure are:
-
Connecting the Pyridine Ring to the Carbonyl : The proton on the pyridine ring adjacent to the point of substitution, H-6' , will show a three-bond (³J) correlation to the carbonyl carbon (C=O) . This is the definitive link proving the benzoyl group is attached at the C-2' position of the pyridine ring.
-
Connecting the Benzoyl Ring to the Carbonyl : The proton on the benzoyl ring ortho to the carbonyl group, H-6 , will show a three-bond (³J) correlation to the carbonyl carbon (C=O) . This confirms the connection from the other side.
-
Confirming Methoxy Positions : The protons of the 2-OCH₃ group will show a three-bond (³J) correlation to C-3 . Similarly, the protons of the 5-OCH₃ group will show correlations to C-4 and C-6 . These correlations lock in the substitution pattern on the benzoyl ring.
-
Intra-ring Quaternary Correlations : Aromatic protons will also show correlations to quaternary carbons within their own rings, such as H-4 correlating to C-2 and C-6, further solidifying the assignments.
The following diagram illustrates these critical HMBC correlations that unambiguously "stitch" the molecular fragments together.
Sources
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. omicsonline.org [omicsonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bbhegdecollege.com [bbhegdecollege.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Heteronuclear Multible Bond Correlation Spectroscopy.pptx [slideshare.net]
- 13. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines [mdpi.com]
- 14. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acl.digimat.in [acl.digimat.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
